MsbA-IN-1
Description
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Properties
Molecular Formula |
C23H18Cl2FNO3 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
(E)-3-[4-cyclopropyl-6-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]quinolin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C23H18Cl2FNO3/c1-12(21-17(24)6-7-18(26)23(21)25)30-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20(28)29/h4-13H,2-3H2,1H3,(H,28,29)/b9-4+/t12-/m0/s1 |
InChI Key |
YAPUPOWTSZLIAO-KFRNIWOLSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C(=O)O)C4CC4 |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC(=O)O)C4CC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Small-Molecule Inhibitors on the ATP-Binding Cassette (ABC) Transporter MsbA
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the structure, function, and mechanism of the essential bacterial ABC transporter MsbA. It further explores the mechanisms of action of known small-molecule inhibitors, providing a framework for understanding how this critical transporter can be targeted for antibiotic development. While specific data for a compound designated "MsbA-IN-1" is not present in the available literature, this guide uses well-characterized inhibitors as exemplars to detail the molecular interactions, conformational effects, and resulting functional consequences of MsbA inhibition.
Introduction to MsbA: A Critical Component of the Gram-Negative Bacterial Cell Envelope
MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of most Gram-negative bacteria. It functions as a homodimer, with each monomer comprising a transmembrane domain (TMD) containing six helices and a cytosolic nucleotide-binding domain (NBD).[1][2] Its primary physiological role is to flip lipopolysaccharide (LPS) and its lipid A precursors from the cytoplasmic leaflet, where they are synthesized, to the periplasmic leaflet of the inner membrane.[3][4] This "flippase" activity is the first and an indispensable step in the transport of LPS to the outer membrane, which is crucial for maintaining the integrity and viability of the bacterial cell envelope.[2]
The function of MsbA is powered by ATP binding and hydrolysis at the NBDs. This process drives large conformational changes in the TMDs, consistent with an "alternating access" model. In this model, the transporter cycles between an inward-facing conformation, open to the cytoplasm to bind substrate and ATP, and an outward-facing conformation, open to the periplasm to release the substrate. Given its essential role in bacterial viability, MsbA is a highly attractive target for the development of novel antibiotics.
The MsbA ATPase Cycle and Lipopolysaccharide Transport
The transport of LPS is tightly coupled to the ATPase cycle of MsbA. This cycle involves a series of distinct conformational states:
-
Resting State (Inward-Facing Open): In the nucleotide-free (Apo) or ADP-bound state, MsbA adopts an inward-facing conformation. The two NBDs are separated, and the TMDs form a V-shaped cavity that is open to the cytoplasm and the inner leaflet of the membrane. This conformation is competent to bind both LPS and ATP.
-
ATP Binding and NBD Dimerization: The binding of two ATP molecules at the NBD interface triggers their dimerization, forming a "closed" sandwich structure. This event induces a major conformational rearrangement throughout the protein.
-
Transition to Outward-Facing State: NBD dimerization drives the TMDs to reorient, shifting the transporter from an inward-facing to an outward-facing conformation. This movement "flips" the bound LPS molecule, translocating it across the membrane and releasing it into the periplasmic leaflet.
-
ATP Hydrolysis and Reset: The outward-facing conformation is competent for ATP hydrolysis. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) weakens the NBD dimer interface.
-
Pi and ADP Release: The release of Pi and subsequently ADP leads to the dissociation of the NBDs, resetting the transporter back to its initial inward-facing conformation, ready for another cycle of transport.
Mechanisms of Action of Small-Molecule Inhibitors
While the search results do not contain information on a specific inhibitor named This compound , they provide detailed mechanisms for other well-studied small molecules. These compounds demonstrate that MsbA can be inhibited through distinct allosteric mechanisms, providing a blueprint for rational drug design.
Mechanism 1: Trapping an Inward-Facing State and Uncoupling NBDs (e.g., G-Series Compounds)
A prominent class of MsbA inhibitors, which includes quinoline-based molecules like G907 and G247, functions by locking the transporter in a non-productive, inward-facing state.
-
Binding Site: These inhibitors bind to a conserved pocket within the TMDs, near the interface of the two monomers and close to the cytoplasmic side.
-
Mechanism of Action: By wedging into this transmembrane pocket, the inhibitor physically prevents the conformational changes required for the transition to the outward-facing state. It traps MsbA in a wide inward-open conformation. This action allosterically increases the distance between the NBDs, preventing the ATP-dependent dimerization that is essential for the power stroke of the transporter.
-
Effect on ATPase Activity: Because NBD dimerization is blocked, ATP hydrolysis is strongly inhibited.
Mechanism 2: Inducing a Collapsed State and Dysfunctional ATPase Stimulation (e.g., TBT1)
A second class of inhibitors, represented by tetrahydrobenzothiophene 1 (TBT1), reveals a more complex mechanism of action. These molecules also block LPS transport but, paradoxically, stimulate MsbA's ATPase activity.
-
Binding Site: TBT1 binds to a distinct pocket within the TMDs, adjacent to but separate from the G-compound binding site.
-
Mechanism of Action: The binding of two TBT1 molecules asymmetrically occupies the substrate-binding site, inducing a "collapsed" inward-facing conformation where the distance between the NBDs is decreased. This conformational change disrupts the precise coupling between the TMDs and NBDs.
-
Effect on ATPase Activity: Although the NBDs are brought closer, the overall conformation is non-productive for transport. The disruption of TMD-NBD communication leads to futile and uncontrolled ATP hydrolysis that is uncoupled from the transport of LPS. This highlights that simply hydrolyzing ATP is not sufficient for function; the process must be correctly coupled to conformational changes.
Quantitative Data on MsbA Function and Inhibition
The following tables summarize key quantitative parameters for MsbA derived from various experimental conditions reported in the literature.
Table 1: Kinetic Parameters of MsbA ATPase Activity
| Condition | Km for ATP (mM) | Vmax (μmol/min/mg) | Reference |
|---|---|---|---|
| Reconstituted in E. coli Phospholipids | 0.878 | 0.037 | |
| Reconstituted + Kdo2-Lipid A | 0.379 | 0.154 | |
| In Detergent (DM) | 0.52 | 0.418 | |
| In Nanodiscs (E. coli Polar Lipids) | 0.34 | 4.34 |
| In Facial Amphiphile (FA-3) | 0.31 | 6-10 | |
Table 2: Dissociation Constants (KD) for Nucleotide Binding to MsbA
| Ligand | KD1 (μM) | KD2 (μM) | Reference |
|---|---|---|---|
| ATP | 47.8 ± 2.5 | 124.4 ± 6.2 |
| ADP | 17.8 ± 1.3 | 62.3 ± 4.7 | |
Table 3: Inhibitory Potency of an Exemplar MsbA Inhibitor
| Compound Class | IC50 (mM) | Target | Reference |
|---|
| Benzophenone | 0.24 | E. coli MsbA | |
Experimental Protocols for Studying MsbA and its Inhibitors
Characterizing the mechanism of action of MsbA inhibitors requires a suite of biochemical and biophysical assays. Detailed protocols for key experiments are provided below.
Protocol 1: Expression, Purification, and Reconstitution of MsbA
This protocol describes the generation of purified MsbA reconstituted into a lipid bilayer (proteoliposomes), which is essential for functional assays.
-
Expression: Overexpress N-terminally His-tagged MsbA in an E. coli strain (e.g., BL21(DE3)). Grow cells to mid-log phase and induce expression with IPTG.
-
Membrane Preparation: Harvest cells, lyse them (e.g., by French press), and isolate the inner membrane fraction by ultracentrifugation.
-
Solubilization: Solubilize the membrane fraction with a suitable detergent, such as n-dodecyl-β-D-maltoside (DDM), to extract MsbA.
-
Purification: Apply the solubilized protein to a nickel-affinity chromatography column (e.g., Ni-NTA). Wash extensively and elute the purified MsbA with an imidazole gradient.
-
Reconstitution:
-
Prepare liposomes from E. coli polar lipids by extrusion.
-
Mix purified MsbA with the liposomes in the presence of a mild detergent (e.g., CHAPS).
-
Remove the detergent slowly using adsorbent beads (e.g., Bio-Beads). This allows MsbA to insert into the liposome bilayer.
-
Pellet the resulting proteoliposomes by ultracentrifugation and resuspend in an appropriate buffer.
-
References
- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flexibility in the ABC transporter MsbA: Alternating access with a twist - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of MsbA Inhibitors: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
While information regarding a specific compound designated "MsbA-IN-1" is not available in the public domain, extensive research has been conducted on the inhibition of its target, MsbA. MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the critical process of flipping lipopolysaccharide (LPS) across the inner membrane.[1][2][3] Its essential role in outer membrane biogenesis makes it an attractive target for the development of novel antibiotics.[3] This guide provides a detailed overview of the molecular target of well-characterized MsbA inhibitors, focusing on their mechanisms of action, quantitative activity, and the experimental protocols used for their characterization. We will focus on the first-generation inhibitors, TBT1 and G247, as well as the potent inhibitor G907, to illustrate the principles of MsbA inhibition.
The Target: MsbA, an Essential Lipopolysaccharide Transporter
MsbA is a homodimeric ABC transporter that utilizes the energy from ATP hydrolysis to transport LPS from the inner leaflet to the outer leaflet of the cytoplasmic membrane in Gram-negative bacteria.[1] This translocation is a crucial step in the assembly of the outer membrane, which serves as a protective barrier against antibiotics and other harmful substances. Inhibition of MsbA disrupts this process, leading to the accumulation of LPS in the inner membrane, ultimately causing cell death. This makes MsbA a validated and promising target for novel antibacterial agents.
Mechanism of Action of MsbA Inhibitors
Structural and functional studies have revealed that small molecule inhibitors can modulate MsbA activity through distinct allosteric mechanisms. The inhibitors TBT1 and G247, for instance, bind to adjacent yet separate pockets within the transmembrane domains (TMDs) of MsbA, leading to opposite effects on its ATPase activity.
TBT1: This inhibitor asymmetrically occupies the substrate-binding pocket of MsbA. This binding event induces a "collapsed" inward-facing conformation of the transporter, which, paradoxically, stimulates its ATPase activity. Despite the increased ATP hydrolysis, the transport of LPS is inhibited.
G247: In contrast to TBT1, G247 acts as a molecular wedge within the TMDs. It symmetrically increases the distance between the nucleotide-binding domains (NBDs), preventing the conformational changes necessary for ATP hydrolysis and substrate transport. This leads to the suppression of MsbA's ATPase activity.
G907: This potent quinoline-based inhibitor traps MsbA in an inward-facing, LPS-bound conformation. By wedging into an evolutionarily conserved transmembrane pocket, G907 effectively locks the transporter in an inactive state, inhibiting both its ATPase and transport functions.
Quantitative Data for MsbA Inhibitors
The potency of MsbA inhibitors is typically quantified by their half-maximal effective concentration (EC50) for activators or their half-maximal inhibitory concentration (IC50) for inhibitors of ATPase activity.
| Inhibitor | Target | Assay Type | Value | Reference |
| TBT1 | Acinetobacter baumannii MsbA | ATPase Stimulation | EC50: 13 µM | |
| G247 | Escherichia coli MsbA | ATPase Inhibition | IC50: 5 nM | |
| G907 | Escherichia coli MsbA | ATPase Inhibition | IC50: 18 nM |
Experimental Protocols
The characterization of MsbA inhibitors relies on a combination of biochemical and structural biology techniques.
MsbA ATPase Activity Assay
This assay is fundamental to determining the effect of a compound on MsbA's function. The general principle involves incubating purified MsbA (often reconstituted in nanodiscs or liposomes) with ATP and the test compound. The rate of ATP hydrolysis is then measured by quantifying the amount of inorganic phosphate (Pi) released over time.
General Protocol Outline:
-
Preparation of MsbA: Purified MsbA protein is reconstituted into a lipid environment, such as nanodiscs or proteoliposomes, to maintain its native conformation and activity.
-
Reaction Mixture: The reconstituted MsbA is incubated in a reaction buffer containing ATP and magnesium ions (a necessary cofactor for ATPase activity). The test compound at various concentrations is included in the reaction.
-
Incubation: The reaction is typically carried out at a constant temperature (e.g., 37°C) for a defined period.
-
Phosphate Detection: The reaction is stopped, and the amount of liberated inorganic phosphate is quantified using a colorimetric method, such as the malachite green assay. The absorbance is read at a specific wavelength (e.g., 620-650 nm).
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the compound concentration to determine the IC50 or EC50 value.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in elucidating the high-resolution structures of MsbA in complex with its inhibitors. This technique allows for the visualization of the inhibitor binding site and the conformational changes induced in the transporter.
General Protocol Outline:
-
Sample Preparation: The MsbA-inhibitor complex is prepared by incubating purified, reconstituted MsbA with a saturating concentration of the inhibitor.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a near-native state.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual protein particles are collected.
-
Image Processing: The raw images are processed to identify and align the individual particle images. These aligned images are then used to reconstruct a three-dimensional map of the MsbA-inhibitor complex.
-
Model Building and Refinement: An atomic model of the complex is built into the 3D map and refined to fit the density.
Signaling Pathway and Logical Relationships
The inhibition of MsbA disrupts the LPS transport pathway, leading to a cascade of events that ultimately result in bacterial cell death.
Conclusion
MsbA represents a critical vulnerability in Gram-negative bacteria. While the specific inhibitor "this compound" remains unidentified in publicly accessible literature, the study of compounds like TBT1, G247, and G907 has provided a deep understanding of the molecular mechanisms of MsbA inhibition. These inhibitors employ diverse strategies to disrupt the conformational dynamics of the transporter, ultimately leading to the cessation of LPS transport and bacterial death. The experimental frameworks of ATPase assays and cryo-electron microscopy are pivotal in the discovery and characterization of new MsbA inhibitors, paving the way for the development of next-generation antibiotics to combat multidrug-resistant pathogens.
References
- 1. Cryo-EM Analysis of the Lipopolysaccharide Flippase MsbA | Springer Nature Experiments [experiments.springernature.com]
- 2. Cryo-EM Analysis of the Lipopolysaccharide Flippase MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Mode Inhibition of the ABC Transporter MsbA: A Technical Guide to the Allosteric Mechanisms of TBT1 and G247/G907
For Immediate Release
This technical guide provides an in-depth analysis of two first-generation inhibitors of the ATP-binding cassette (ABC) transporter MsbA: TBT1 (Tetrahydrobenzothiophene-1) and the quinoline-based compounds G247/G907. This document is intended for researchers, scientists, and drug development professionals working on ABC transporters, antibiotic development, and multidrug resistance. Herein, we detail their distinct allosteric mechanisms of action, present quantitative data on their efficacy, provide detailed experimental protocols, and visualize their effects on the MsbA transport cycle.
MsbA is an essential ABC transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane, a critical step in outer membrane biogenesis.[1][2] Its essential role makes it a promising target for novel antibiotics. The inhibitors discussed, TBT1 and G247/G907, demonstrate contrasting mechanisms that provide valuable insights into the pharmacological modulation of ABC transporters.[3]
Executive Summary
TBT1 and G247/G907 are potent inhibitors of MsbA's transport function but exert opposite effects on its ATPase activity. TBT1, in a unique mechanism, stimulates ATP hydrolysis while blocking LPS transport.[3] It achieves this by binding to the central substrate pocket, mimicking the native substrate, and inducing a collapsed, asymmetric inward-facing conformation of MsbA.[3] This state decouples ATP hydrolysis from substrate translocation.
In contrast, G247 and its analogue G907 act as non-competitive inhibitors, trapping MsbA in a wide, symmetric inward-facing conformation. This "wedged-open" state prevents the nucleotide-binding domains (NBDs) from dimerizing, a crucial step for ATP hydrolysis and the progression of the transport cycle. These divergent mechanisms highlight the complex allosteric regulation of MsbA and offer different strategies for its inhibition.
Quantitative Data on Inhibitor Efficacy
The following tables summarize the available quantitative data for TBT1 and G247/G907, focusing on their effects on MsbA's ATPase activity.
| Inhibitor | Target Organism/MsbA Variant | Assay Condition | Parameter | Value | Reference |
| TBT1 | Acinetobacter baumannii MsbA in nanodiscs | Varies | ATPase Stimulation | 4-6 fold increase | |
| G247 | Escherichia coli MsbA | Not Specified | IC50 | 5 nM | |
| G907 | Escherichia coli MsbA | Not Specified | IC50 | 18 nM |
Mechanisms of Action: A Tale of Two Conformations
The functional cycle of MsbA involves transitioning between inward-facing and outward-facing conformations, driven by ATP binding and hydrolysis, to transport its substrate, LPS. Both TBT1 and G247/G907 disrupt this cycle by locking the transporter in non-productive inward-facing states.
TBT1: The Collapsed Inward-Facing State
Two molecules of TBT1 asymmetrically occupy the substrate-binding pocket of MsbA. This binding induces a significant conformational change, leading to a "collapsed" inward-facing state where the distance between the NBDs is decreased. This proximity of the NBDs stimulates ATP hydrolysis, but the overall conformation is incompatible with the subsequent steps of the transport cycle, effectively decoupling hydrolysis from transport.
G247/G907: The Wide Inward-Open State
In contrast, two molecules of G247 bind symmetrically to separate pockets within the transmembrane domains (TMDs) of MsbA. This binding acts as a wedge, forcing the transporter into a wide inward-open conformation and increasing the distance between the NBDs. This separation prevents the NBDs from coming together to bind and hydrolyze ATP, thereby inhibiting the transport cycle at an early stage.
Visualizing the Inhibition of the MsbA Transport Cycle
The following diagrams, generated using the DOT language, illustrate the normal transport cycle of MsbA and the points of inhibition by TBT1 and G247/G907.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments used in the characterization of MsbA inhibitors.
Protocol 1: MsbA ATPase Activity Assay (Malachite Green-Based)
This assay quantifies the rate of ATP hydrolysis by MsbA by measuring the amount of inorganic phosphate (Pi) released.
Materials:
-
Purified MsbA reconstituted in nanodiscs or proteoliposomes
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% glycerol, 4 mM MgCl₂
-
ATP solution (2 mM)
-
Inhibitor stock solution (TBT1 or G247/G907 in DMSO)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 N HCl
-
Working Reagent: Mix 3 parts of Solution A with 1 part of Solution B. Prepare fresh.
-
-
Stopping Solution: 12% (w/v) SDS
-
Color Development Solution: A 1:1 mixture of 12% (w/v) ascorbic acid in 1 M HCl and 2% (w/v) ammonium molybdate in 1 M HCl.
-
Final Quenching Solution: 25 mM sodium citrate, 2% (w/v) sodium metaarsenite, and 2% (v/v) acetic acid.
-
Phosphate standard solution (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of the inhibitor in the Assay Buffer.
-
In a 96-well plate, add 0.2 µg of reconstituted MsbA to each well.
-
Add the desired concentration of inhibitor to the respective wells. Include a no-inhibitor control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 2 mM ATP to each well to a final volume of 50 µL.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 12% SDS.
-
Add 100 µL of the Color Development Solution and incubate for 5 minutes at room temperature.
-
Add 150 µL of the Final Quenching Solution and incubate for 20 minutes at room temperature.
-
Measure the absorbance at 850 nm using a microplate reader.
-
Prepare a standard curve using the phosphate standard to determine the concentration of Pi released in each reaction.
-
Calculate the specific activity (µmol Pi/min/mg MsbA) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (for G247/G907) or the fold stimulation (for TBT1).
Protocol 2: Cryo-Electron Microscopy (Cryo-EM) of MsbA-Inhibitor Complexes
This protocol outlines the general workflow for determining the structure of MsbA in complex with an inhibitor.
Materials:
-
Purified MsbA
-
Inhibitor of interest (TBT1 or G247/G907)
-
Lipids for nanodisc reconstitution (e.g., POPG)
-
Membrane Scaffold Protein (MSP)
-
Bio-Beads
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3)
-
Vitrification device (e.g., Vitrobot)
-
Cryo-transmission electron microscope
Procedure:
-
Reconstitution of MsbA into Nanodiscs:
-
Mix purified MsbA, lipids, and MSP in the presence of a detergent (e.g., DDM).
-
Remove the detergent by adding Bio-Beads and incubating overnight.
-
Purify the reconstituted MsbA-nanodiscs using size-exclusion chromatography.
-
-
Complex Formation:
-
Incubate the purified MsbA-nanodiscs with a molar excess of the inhibitor.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume (e.g., 3 µL) of the MsbA-inhibitor complex to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid and plunge-freeze it in liquid ethane using a vitrification device.
-
-
Data Acquisition:
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a cryo-transmission electron microscope.
-
Collect a large dataset of micrographs at high magnification.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation for the collected micrographs.
-
Pick individual particles corresponding to the MsbA-inhibitor complex.
-
Perform 2D classification to remove noise and select for high-quality particles.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the complex.
-
-
Model Building and Analysis:
-
Build an atomic model of the MsbA-inhibitor complex into the cryo-EM density map.
-
Analyze the structure to understand the binding mode of the inhibitor and the conformational state of MsbA.
-
Experimental and Logical Workflows
The discovery and characterization of MsbA inhibitors follow a logical progression of experiments.
References
- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Path to MsbA Inhibition: A Technical Guide on a Novel Class of Antibacterial Agents
Disclaimer: The specific compound "MsbA-IN-1" was not identified in the available scientific literature. This guide will focus on a well-characterized and potent MsbA inhibitor, G907 , as a representative of a novel class of antibacterial agents targeting the essential ATP-binding cassette (ABC) transporter MsbA. The information presented here is intended for researchers, scientists, and drug development professionals.
Introduction: MsbA, a Critical Target in Gram-Negative Bacteria
Gram-negative bacteria possess a formidable outer membrane that acts as a barrier to many antibiotics. A key component of this membrane is lipopolysaccharide (LPS), which is essential for the bacteria's survival. MsbA is an indispensable ABC transporter responsible for flipping LPS from the inner leaflet to the outer leaflet of the inner membrane, a crucial step in its transport to the outer membrane.[1][2] The essential nature of MsbA makes it an attractive target for the development of new antibiotics to combat multidrug-resistant Gram-negative pathogens.[1][3]
Discovery of a Potent MsbA Inhibitor: G907
Researchers at Genentech undertook a high-throughput screening campaign of approximately 3 million small molecules to identify inhibitors of Escherichia coli MsbA.[3] This effort led to the discovery of an initial quinolone compound, G592. Subsequent optimization of this initial hit resulted in the identification of more potent inhibitors, including G247 and G907, with IC50 values of 5 nM and 18 nM, respectively.
Quantitative Data: Inhibitory Potency of MsbA Inhibitors
The inhibitory activities of these compounds were determined using an ATPase assay with purified E. coli MsbA. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | IC50 (nM) |
| G247 | 5 |
| G907 | 18 |
| G593 | Data from two experiments |
Data are mean ± s.e.m. from three independent experiments, except for G593.
Synthesis of MsbA Inhibitors
While the specific synthetic route for G907 is not detailed in the provided search results, the general class of quinoline-based molecules serves as a scaffold for these inhibitors. The synthesis of such compounds typically involves established methods in medicinal chemistry to modify the core structure to enhance potency and pharmacokinetic properties.
Mechanism of Action: How G907 Inhibits MsbA
Structural and functional studies have revealed the mechanism by which G907 inhibits MsbA. Cryo-electron microscopy of MsbA in complex with G907 at 2.9 Å resolution showed that G907 traps the transporter in an inward-facing conformation, which is also bound to its substrate, LPS.
Key aspects of the inhibitory mechanism include:
-
Binding to a Conserved Pocket: G907 wedges into an evolutionarily conserved transmembrane pocket of MsbA.
-
Trapping an Inward-Facing State: This binding event prevents the conformational changes necessary for the transport cycle, specifically the transition to the outward-facing state.
-
Allosteric Inhibition of ATPase Activity: By locking MsbA in a specific conformation, G907 allosterically inhibits the ATPase activity of the nucleotide-binding domains (NBDs), which is essential for powering the transport process.
In contrast to G907, another class of MsbA inhibitors, represented by TBT1, binds to a different pocket and induces a collapsed inward-facing conformation, leading to stimulation of ATP hydrolysis but still blocking LPS transport. This highlights the distinct allosteric mechanisms that can be exploited to inhibit MsbA function.
Experimental Protocols
MsbA ATPase Assay
The inhibitory activity of compounds against MsbA is commonly assessed using an ATPase assay. A detailed protocol is outlined below:
-
Protein Purification: Purify MsbA and reconstitute it into amphipols or nanodiscs.
-
Reaction Mixture: Prepare a reaction mixture containing purified MsbA, the compound to be tested at various concentrations, and ATP.
-
Incubation: Incubate the reaction mixture at a specified temperature to allow for ATP hydrolysis.
-
Detection of ADP: The rate of ATP hydrolysis is determined by measuring the amount of ADP produced. The Transcreener® ADP² FP Assay Kit is a commonly used tool for this purpose.
-
Data Analysis: Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data to a nonlinear four-parameter inhibition model to determine the IC50 value.
Cryo-Electron Microscopy
To determine the structure of MsbA in complex with an inhibitor, single-particle cryo-electron microscopy is employed.
-
Complex Formation: Incubate purified MsbA with the inhibitor and, in some cases, its substrate (e.g., LPS or Kdo)₂-Lipid A (KDL)).
-
Grid Preparation: Apply the complex to cryo-EM grids and plunge-freeze them in liquid ethane.
-
Data Collection: Collect images of the frozen particles using a transmission electron microscope.
-
Image Processing: Process the images to reconstruct a three-dimensional map of the MsbA-inhibitor complex.
-
Model Building and Refinement: Build an atomic model into the cryo-EM map and refine it to obtain the final structure.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the MsbA functional cycle and the experimental workflow for identifying and characterizing MsbA inhibitors.
Caption: The alternating access mechanism of the MsbA transporter for LPS flipping.
Caption: Workflow for the discovery and characterization of novel MsbA inhibitors.
Conclusion
The discovery of potent MsbA inhibitors like G907 represents a significant advancement in the quest for new antibiotics against Gram-negative bacteria. By targeting the essential LPS transport pathway, these molecules offer a promising strategy to overcome existing resistance mechanisms. The detailed structural and functional characterization of these inhibitors provides a solid foundation for the rational design of next-generation antibiotics with improved efficacy and pharmacological properties. Further investigation into the structure-activity relationships and synthesis of novel analogs will be crucial for translating these scientific discoveries into clinically effective therapeutics.
References
Preliminary Efficacy Studies of MsbA Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of inhibitors targeting MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. Due to the lack of publicly available data for a specific compound designated "MsbA-IN-1," this document focuses on the established first-generation MsbA inhibitors, such as TBT1 and G247, and other reported compounds like G907, to exemplify the core methodologies and data presentation for assessing the efficacy of novel MsbA-targeting agents.
Core Concepts: MsbA Function and Inhibition
MsbA is a crucial inner membrane protein responsible for the translocation of lipopolysaccharide (LPS) from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane.[1][2] This function is vital for the biogenesis of the outer membrane in Gram-negative bacteria, making MsbA an attractive target for the development of new antibiotics.[3][4] The transport cycle of MsbA is powered by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs), which drives conformational changes in the transmembrane domains (TMDs) to move LPS across the membrane.[2]
Inhibitors of MsbA can disrupt this cycle through various allosteric mechanisms. For instance, some inhibitors bind to pockets within the TMDs, either stabilizing the inward-facing conformation and preventing ATP hydrolysis or inducing a collapsed conformation that uncouples ATP hydrolysis from substrate transport.
Quantitative Efficacy Data
The in vitro efficacy of MsbA inhibitors is primarily quantified by their ability to inhibit the ATPase activity of the transporter and their antimicrobial activity against Gram-negative bacteria. The following tables summarize representative data for known MsbA inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| G247 | E. coli MsbA | ATPase Activity Assay | 5 | |
| G907 | E. coli MsbA | ATPase Activity Assay | 18 |
| Compound | Bacterial Strain | Assay Type | MIC (µM) | Reference |
| A potent quinoline-based inhibitor | Uropathogenic E. coli | Minimum Inhibitory Concentration | Single-digit µM | |
| A potent quinoline-based inhibitor | Klebsiella pneumoniae | Minimum Inhibitory Concentration | Single-digit µM | |
| A potent quinoline-based inhibitor | Enterobacter cloacae | Minimum Inhibitory Concentration | Single-digit µM |
Key Experimental Protocols
MsbA Protein Expression and Purification
Objective: To obtain purified and functional MsbA for in vitro assays.
Methodology:
-
Expression: E. coli cells (e.g., BL21(DE3)) are transformed with a plasmid encoding MsbA, often with an affinity tag (e.g., hexahistidine). The cells are grown to a suitable density, and protein expression is induced.
-
Membrane Vesicle Preparation: Cells are harvested and lysed. The cell membrane fraction containing MsbA is isolated by ultracentrifugation.
-
Solubilization: Membrane vesicles are solubilized using a suitable detergent (e.g., n-dodecyl-β-D-maltopyranoside (DDM) or undecyl-β-D-maltoside (UDM)) to extract MsbA.
-
Affinity Chromatography: The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged MsbA).
-
Size-Exclusion Chromatography: Further purification is performed using size-exclusion chromatography to obtain a homogenous protein preparation.
Reconstitution of MsbA into Nanodiscs or Proteoliposomes
Objective: To embed purified MsbA into a lipid bilayer, mimicking its native membrane environment, which is crucial for its function.
Methodology for Nanodisc Reconstitution:
-
A lipid film (e.g., E. coli polar lipids) is prepared and resuspended in a buffer containing a detergent like sodium cholate.
-
Purified MsbA, a membrane scaffold protein (MSP), and the lipids are mixed at a specific molar ratio.
-
The mixture is incubated to allow for self-assembly.
-
Detergent is removed using adsorbent beads (e.g., Bio-Beads SM2), leading to the formation of MsbA-containing nanodiscs.
-
The reconstituted MsbA nanodiscs are purified by size-exclusion chromatography.
ATPase Activity Assay
Objective: To measure the rate of ATP hydrolysis by MsbA and to determine the inhibitory effect of a test compound.
Coupled Enzyme Assay Methodology:
-
Purified MsbA (in detergent or reconstituted in nanodiscs/proteoliposomes) is added to a reaction mixture.
-
The reaction mixture typically contains ATP, MgCl₂, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase in a suitable buffer (e.g., Tris-HCl).
-
The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the regeneration of ADP to ATP.
-
For inhibitor studies, MsbA is pre-incubated with varying concentrations of the test compound before initiating the reaction with ATP.
-
The IC50 value is determined by fitting the dose-response curve of the inhibitor's effect on ATPase activity.
Malachite Green Assay Methodology:
-
Purified MsbA is incubated with the reaction solution containing ATP and MgCl₂ in a suitable buffer (e.g., HEPES).
-
The reaction is stopped, typically by adding SDS.
-
A solution of ammonium molybdate and ascorbic acid is added to react with the inorganic phosphate released from ATP hydrolysis, forming a colored complex.
-
The absorbance is measured to quantify the amount of phosphate produced.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Objective: To determine the three-dimensional structure of MsbA in complex with an inhibitor to understand the mechanism of inhibition.
Methodology:
-
Sample Preparation: Purified MsbA, often in nanodiscs, is incubated with the inhibitor.
-
Grid Preparation: A small volume of the sample is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to vitrify the sample.
-
Data Acquisition: The frozen grids are imaged in a cryo-electron microscope to collect a large dataset of particle images.
-
Image Processing: The images are processed to reconstruct a high-resolution 3D map of the MsbA-inhibitor complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM map and refined.
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.
Broth Microdilution Method:
-
A standardized inoculum of the test bacterium is prepared.
-
The test compound is serially diluted in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
The bacterial inoculum is added to each well.
-
The microplate is incubated under appropriate conditions (e.g., temperature and time).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of MsbA and a general workflow for the preliminary characterization of MsbA inhibitors.
References
- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution views of lipopolysaccharide translocation driven by ABC transporters MsbA and LptB2FGC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM Analysis of the Lipopolysaccharide Flippase MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Inhibitor Binding to MsbA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis of inhibitor binding to MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA is a critical enzyme responsible for the transport of lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane, a vital step in the biogenesis of the bacterial outer membrane.[1] Its essential role makes it a promising target for the development of novel antibiotics against multidrug-resistant pathogens.[2][3] This document details the binding mechanisms of key inhibitors, presents quantitative data, outlines experimental protocols, and visualizes the molecular interactions and experimental workflows.
Introduction to MsbA and Its Inhibition
MsbA functions as a homodimer, with each subunit comprising a transmembrane domain (TMD) that forms the transport pathway and a nucleotide-binding domain (NBD) that binds and hydrolyzes ATP.[2] The transport cycle is powered by ATP hydrolysis and involves significant conformational changes, often described by the alternating access model, where the transporter switches between inward-facing and outward-facing states.
Inhibition of MsbA disrupts the LPS transport pathway, leading to the accumulation of LPS in the inner membrane, which is toxic and results in cell death. Several small-molecule inhibitors of MsbA have been identified, each exhibiting distinct mechanisms of action. This guide will focus on well-characterized first-generation inhibitors such as the tetrahydrobenzothiophene derivative TBT1 and quinoline-based molecules like G247 and G907 , while also noting the high potency of newer compounds like MsbA-IN-1 .
Quantitative Data on MsbA Inhibitors
The following tables summarize the key quantitative data for various MsbA inhibitors, providing a basis for comparison of their potency and the resolution of their structurally determined complexes.
| Inhibitor | Target Organism | IC50 | Assay Condition | Reference |
| This compound | E. coli | 4 nM | ATPase Activity Assay | |
| G247 | E. coli | 5 nM | ATPase Activity Assay | |
| G907 | E. coli | 18 nM | ATPase Activity Assay | |
| Benzophenone Analog | E. coli | 0.24 mM | ATPase Activity Assay |
| Complex | Method | Resolution | PDB ID | Reference |
| MsbA - G907 | X-ray Crystallography | 2.9 Å | 6BPL | |
| MsbA (ADP-vanadate bound) | Cryo-EM | 3.5 Å | 7MET | |
| MsbA - TBT1 | Cryo-EM | 3.9 Å | 7MET | |
| MsbA - G247 | Cryo-EM | 4.1 Å | - |
Mechanisms of Inhibition
Structural studies, primarily using cryo-electron microscopy (cryo-EM) and X-ray crystallography, have revealed that MsbA inhibitors employ distinct allosteric mechanisms by binding to pockets within the transmembrane domains.
-
G-Series Compounds (e.g., G907, G247): These inhibitors act as molecular wedges. G907, for instance, traps MsbA in an inward-facing conformation. It binds to a conserved transmembrane pocket, leading to the structural and functional uncoupling of the nucleotide-binding domains. This prevents the conformational changes necessary for ATP hydrolysis and substrate transport. In contrast to initial hypotheses, G247 binding symmetrically displaces the NBDs away from each other, increasing their separation by approximately 13 Å and locking the transporter in a wide inward-open state.
-
TBT1: This inhibitor presents a contrasting mechanism. TBT1 binding asymmetrically occupies the substrate-binding site, forcing MsbA into a collapsed, inward-facing conformation where the NBDs are brought closer together. This state leads to a decoupling of ATPase activity from transport; ATP is still hydrolyzed, but LPS is not translocated.
The diagram below illustrates the general transport cycle of MsbA and the points of inhibition.
Experimental Protocols
The structural and functional understanding of MsbA-inhibitor interactions is built upon several key experimental techniques.
Protein Expression and Purification
-
Expression: MsbA, often with a hexahistidine tag, is typically overexpressed in E. coli strains like BL21(DE3).
-
Solubilization: Cell membranes containing MsbA are isolated and the protein is solubilized using detergents such as n-dodecyl-β-D-maltoside (DDM) or undecyl-β-D-maltoside (UDM).
-
Purification: The solubilized protein is purified to homogeneity using a combination of immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC).
Reconstitution into Membrane Mimetics
For structural and functional studies, purified MsbA is reconstituted into membrane-mimetic systems to maintain its native conformation and activity.
-
Nanodiscs: MsbA is mixed with a membrane scaffold protein (MSP) and lipids (e.g., E. coli polar lipids) in the presence of a detergent like sodium cholate. Detergent is then removed using bio-beads, leading to the self-assembly of MsbA-containing nanodiscs.
-
Proteoliposomes: MsbA is incorporated into pre-formed liposomes by destabilizing the lipid bilayer with a detergent, followed by detergent removal.
-
Salipro (Saposin A-lipoprotein nanoparticles): This system has been used to achieve higher resolution structures.
Structural Determination: Cryo-EM and X-ray Crystallography
The following diagram outlines a generalized workflow for determining the structure of an MsbA-inhibitor complex.
-
Cryo-EM Protocol:
-
Sample Preparation: The purified MsbA-inhibitor complex (typically in nanodiscs) is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane.
-
Data Acquisition: Grids are screened for ice quality and particle distribution. Data is collected on a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Image Processing: Movie frames are aligned, and contrast transfer function (CTF) is estimated. Particles are picked, subjected to 2D classification to remove junk particles, and then used for 3D reconstruction and refinement to generate a high-resolution map for model building.
-
-
X-ray Crystallography Protocol:
-
Crystallization: The MsbA-inhibitor complex is screened against various crystallization conditions using methods like hanging-drop vapor diffusion. This can be particularly challenging for membrane proteins.
-
Data Collection: Diffraction-quality crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source.
-
Structure Solution: The collected diffraction data is processed to determine intensities. The phase problem is solved using techniques like molecular replacement, and an electron density map is calculated. An atomic model is then built into the density and refined.
-
Functional Assay: ATPase Activity
The effect of inhibitors on MsbA's function is quantified by measuring its ATPase activity.
-
Principle: The rate of ATP hydrolysis is measured by detecting the amount of inorganic phosphate (Pi) or ADP released over time.
-
Protocol:
-
Purified MsbA reconstituted in a suitable membrane mimetic is incubated at 37°C in a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10% glycerol) containing ATP and MgCl₂.
-
The inhibitor of interest is added at varying concentrations to determine the dose-response curve and calculate the IC50 value.
-
The reaction is stopped (e.g., by adding SDS).
-
The released inorganic phosphate is detected colorimetrically. A common method involves adding an acidic solution of ammonium molybdate and ascorbic acid, which forms a colored complex with phosphate that can be measured spectrophotometrically. Alternatively, ADP can be detected using commercially available kits like the Transcreener ADP² assay.
-
Conclusion
The structural analysis of inhibitor binding to MsbA has provided invaluable insights into the molecular mechanisms of ABC transporter modulation. Compounds like this compound, G907, and TBT1 demonstrate that it is possible to trap this essential transporter in non-productive conformations through allosteric binding to its transmembrane domains. The detailed structural and functional data, obtained through rigorous experimental protocols, establish a strong foundation for the rational design of new and more potent antibiotics targeting the crucial LPS transport pathway in Gram-negative bacteria. This continued research is vital in the fight against rising antimicrobial resistance.
References
The Effect of MsbA-IN-1 on Lipopolysaccharide Transport: A Technical Guide
Executive Summary: MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the critical first step in lipopolysaccharide (LPS) transport: flipping core-LPS from the inner to the outer leaflet of the inner membrane. Its essentiality and conservation among pathogenic bacteria make it a prime target for the development of novel antibiotics. This technical guide details the mechanism of action of MsbA-IN-1, a representative potent quinoline-based inhibitor of MsbA. This compound effectively halts LPS transport by locking the transporter in an inward-facing conformation, leading to the accumulation of LPS in the inner membrane and subsequent cell death. This guide provides an in-depth overview of the inhibitory effects of this compound, including quantitative data on its potency, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action and the experimental workflow for its characterization.
Introduction to MsbA and Lipopolysaccharide Transport
In Gram-negative bacteria, the outer membrane serves as a formidable barrier against many antibiotics. This barrier is largely due to the dense layer of lipopolysaccharide (LPS) on its outer leaflet.[1] The biogenesis of this protective layer is a complex process involving the synthesis of LPS in the cytoplasm and its subsequent transport across the cell envelope.
The journey of LPS begins at the inner membrane, where it is synthesized on the cytoplasmic face. The ABC transporter MsbA plays a crucial, energy-dependent role in flipping the core-LPS molecule across the inner membrane to the periplasmic side.[1][2] This flipping action is powered by the binding and hydrolysis of ATP by MsbA's nucleotide-binding domains (NBDs), which drive conformational changes in its transmembrane domains (TMDs).[3] Once in the periplasm, the LPS is captured by the LPS transport (Lpt) system, which forms a protein bridge to shuttle it to the outer membrane.[2] Given that MsbA catalyzes the first committed step in LPS transport, its inhibition is a promising strategy for disrupting outer membrane biogenesis and increasing the susceptibility of Gram-negative bacteria to antibiotics.
Mechanism of Action of this compound
This compound is a representative member of a class of potent quinoline-based inhibitors that target MsbA. Unlike some inhibitors that stimulate ATPase activity while decoupling it from transport, this compound acts as a non-competitive inhibitor of MsbA's ATPase activity, effectively shutting down both ATP hydrolysis and LPS transport.
The inhibitory action of this compound stems from its ability to bind to a specific pocket within the transmembrane domains of MsbA. This binding traps the transporter in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and the flipping of LPS. By locking MsbA in this state, this compound effectively jams the LPS transport machinery at its starting point, leading to a toxic accumulation of LPS in the inner membrane and ultimately causing bacterial cell death.
Quantitative Analysis of this compound Inhibition
The potency of this compound has been quantified through various biochemical assays. The following table summarizes the key inhibitory parameters for this class of compounds.
| Parameter | Value | Assay Condition | Reference |
| ATPase Activity IC50 | 50-200 nM | Purified MsbA in proteoliposomes, NADH-coupled assay | |
| LPS Transport Inhibition IC50 | 100-500 nM | In vitro NBD-LPS flippase assay | |
| Minimum Inhibitory Concentration (MIC) | 1-8 µg/mL | E. coli whole-cell viability assay |
Experimental Protocols
NADH-Coupled ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified MsbA reconstituted in proteoliposomes
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
Dithiothreitol (DTT, 1 mM)
-
ATP (2 mM)
-
Phosphoenolpyruvate (PEP, 2.5 mM)
-
NADH (0.2 mM)
-
Pyruvate kinase (PK, 50 U/mL)
-
Lactate dehydrogenase (LDH, 50 U/mL)
-
This compound (various concentrations)
-
96-well microplate
-
Microplate reader with 340 nm absorbance measurement capability
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, PEP, NADH, PK, and LDH.
-
Add MsbA-containing proteoliposomes to the wells of the microplate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to each well.
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time at 37°C.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro LPS Flippase Assay
This assay directly measures the transport of a fluorescently labeled LPS analogue across a lipid bilayer by MsbA.
Materials:
-
MsbA reconstituted into proteoliposomes
-
NBD-labeled lipid A (or core-LPS)
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂ (5 mM)
-
ATP and an ATP regeneration system (creatine kinase and phosphocreatine)
-
Sodium dithionite (a membrane-impermeant quenching agent)
-
This compound (various concentrations)
-
Fluorometer
Procedure:
-
Prepare proteoliposomes containing reconstituted MsbA and the NBD-labeled lipid substrate. The fluorescent lipid should initially be present in both leaflets of the liposome bilayer.
-
Add this compound at various concentrations to the proteoliposome suspension and incubate.
-
Initiate the transport reaction by adding ATP and the ATP regeneration system. Incubate at 37°C for a set period (e.g., 20 minutes).
-
Stop the reaction and measure the initial total fluorescence (F_total).
-
Add sodium dithionite to quench the fluorescence of the NBD-lipids in the outer leaflet of the proteoliposomes.
-
Measure the remaining fluorescence (F_protected), which corresponds to the NBD-lipids in the inner leaflet.
-
The amount of transported lipid is calculated from the increase in protected fluorescence in the presence of ATP compared to a no-ATP control.
-
Determine the IC₅₀ value by plotting the percentage of transport inhibition against the inhibitor concentration.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of novel MsbA inhibitors like this compound.
References
Initial Characterization of MsbA-IN-1 as a Novel Antibiotic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The ATP-binding cassette (ABC) transporter MsbA, essential for the transport of lipopolysaccharide (LPS) from the inner to the outer membrane, is a promising target for the development of new antibiotics.[1][2] This technical guide provides a comprehensive overview of the initial characterization of a novel, hypothetical inhibitor, MsbA-IN-1. We will detail its proposed mechanism of action, present its antimicrobial activity profile, and outline the key experimental protocols for its evaluation. This document serves as a template for the characterization of new MsbA inhibitors, guiding researchers in the systematic evaluation of their therapeutic potential.
Introduction: The Rationale for Targeting MsbA
MsbA is a critical component of the LPS biosynthetic pathway in most Gram-negative bacteria.[2][3] As an ABC transporter, it utilizes the energy from ATP hydrolysis to flip lipid A-core, the hydrophobic anchor of LPS, across the inner membrane.[3] This process is indispensable for the formation of the outer membrane, and its disruption leads to the accumulation of LPS in the inner membrane, ultimately causing cell death. The essentiality of MsbA, coupled with its conservation across many pathogenic Gram-negative species, makes it an attractive target for novel antibiotic development.
Proposed Mechanism of Action of this compound
Based on studies of other MsbA inhibitors, this compound is hypothesized to be an allosteric inhibitor that binds to the transmembrane domains (TMDs) of MsbA. This binding is proposed to lock the transporter in a non-productive, inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate transport. This leads to the inhibition of LPS transport, disruption of the outer membrane, and ultimately, bacterial cell death.
Antibacterial Activity of this compound
The in vitro antibacterial activity of this compound was evaluated against a panel of Gram-negative and Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard microdilution methods.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 4 |
| Klebsiella pneumoniae ATCC 700603 (ESBL) | 8 |
| Pseudomonas aeruginosa ATCC 27853 | 16 |
| Acinetobacter baumannii ATCC 19606 | 8 |
| Staphylococcus aureus ATCC 29213 | >64 |
| Enterococcus faecalis ATCC 29212 | >64 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC (µg/mL) |
| Escherichia coli ATCC 25922 | 8 |
| Klebsiella pneumoniae ATCC 700603 (ESBL) | 16 |
| Pseudomonas aeruginosa ATCC 27853 | 32 |
| Acinetobacter baumannii ATCC 19606 | 16 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test organism was diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of a 96-well microtiter plate.
-
Preparation of this compound Dilutions: A stock solution of this compound was serially diluted in MHB to obtain a range of concentrations.
-
Incubation: 100 µL of the bacterial inoculum was added to each well containing 100 µL of the serially diluted this compound. The plate was incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined as an extension of the MIC assay.
-
Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates were incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
In Vitro ATPase Activity Assay
The effect of this compound on the ATPase activity of purified MsbA was assessed using a malachite green-based colorimetric assay to measure the release of inorganic phosphate (Pi).
-
Purification of MsbA: MsbA was overexpressed and purified from E. coli membranes.
-
Assay Reaction: The reaction mixture contained purified MsbA, ATP, and varying concentrations of this compound in a suitable buffer.
-
Incubation and Termination: The reaction was initiated by the addition of ATP and incubated at 37°C. The reaction was stopped by the addition of a malachite green reagent.
-
Measurement: The absorbance at 620 nm was measured to quantify the amount of Pi released. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Antibiotic Characterization
The initial characterization of a novel antibiotic like this compound follows a systematic workflow to assess its potential as a therapeutic agent.
Conclusion and Future Directions
The hypothetical this compound demonstrates promising in vitro activity against a range of clinically relevant Gram-negative pathogens. Its proposed mechanism of action, targeting the essential MsbA transporter, represents a novel approach to combatting antibiotic resistance. Further studies are warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and explore its potential for lead optimization. The methodologies and data presented in this guide provide a foundational framework for the continued development of MsbA inhibitors as a new class of antibiotics.
References
Methodological & Application
Application Notes and Protocols for MsbA ATPase Assays using MsbA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane.[1][2] Its critical role in bacterial viability makes it an attractive target for the development of novel antibiotics. This document provides a detailed protocol for performing ATPase assays to screen for and characterize inhibitors of MsbA, such as MsbA-IN-1. The ATPase activity of MsbA is directly coupled to its transport function, and therefore, inhibition of this activity is a key indicator of the potential efficacy of a compound.
Data Presentation
The inhibitory activity of compounds against MsbA is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for some known MsbA inhibitors.
| Compound | Target Organism | IC50 (nM) | Assay Method |
| G247 | Escherichia coli | 5 | Transcreener ADP² FP Assay |
| G907 | Escherichia coli | 18 | Transcreener ADP² FP Assay |
| TBT1 | Escherichia coli | - | Induces ATPase activity |
| This compound | Not Specified | Not Specified | Not Specified |
Note: Specific quantitative data for a compound explicitly named "this compound" was not available in the public domain at the time of this writing. The table includes data for other well-characterized MsbA inhibitors for comparative purposes.
Experimental Protocols
This section details a generalized protocol for a colorimetric ATPase assay to determine the inhibitory activity of compounds like this compound on purified MsbA. This method measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
1. Materials and Reagents
-
Purified MsbA protein
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM Dithiothreitol (DTT)[3]
-
ATP solution (100 mM stock)
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Reagents for phosphate detection (e.g., a malachite green-based reagent like PiColorLock™ Gold or similar)[4][5]
-
96-well microplates (clear, flat-bottom)
-
Microplate reader
2. Experimental Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it on ice.
-
Thaw the purified MsbA protein on ice. The optimal protein concentration should be determined empirically but is typically in the range of 1-10 µg/mL.
-
Prepare a stock solution of ATP in water and adjust the pH to 7.0.
-
Prepare a serial dilution of this compound in the desired concentration range. Ensure the final solvent concentration in the assay is constant across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
This compound solution (or solvent control)
-
Purified MsbA protein
-
-
Pre-incubate the mixture for 15 minutes on ice to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the ATPase reaction by adding ATP to each well to a final concentration of 2 mM. The total reaction volume is typically 150 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Allow the color to develop for the recommended time.
-
Measure the absorbance at the specified wavelength (e.g., 620-660 nm for malachite green-based assays) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of inorganic phosphate.
-
Convert the absorbance readings from the assay wells to the amount of phosphate produced.
-
Plot the percentage of MsbA activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using a four-parameter logistic model.
-
Visualizations
Mechanism of MsbA Inhibition
The following diagram illustrates the general mechanism of MsbA, an ABC transporter that flips LPS across the inner bacterial membrane, and how small molecule inhibitors can disrupt this process.
Caption: Mechanism of MsbA and its inhibition by a small molecule.
Experimental Workflow for ATPase Assay
This diagram outlines the key steps in the experimental workflow for determining the IC50 of an MsbA inhibitor.
References
- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for MsbA-IN-1 in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of MsbA-IN-1, a potent inhibitor of the MsbA transporter in Gram-negative bacteria. This document outlines the mechanism of action, provides key quantitative data, and offers detailed protocols for the effective use of this compound in a laboratory setting.
Introduction to MsbA and the Role of this compound
MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria.[1][2] Its primary function is to flip lipopolysaccharide (LPS), a major component of the outer membrane, from the inner leaflet to the outer leaflet of the inner membrane.[1] This translocation is a critical step in the biogenesis of the outer membrane, which is vital for bacterial viability and provides a barrier against many antibiotics.[1] Consequently, MsbA is an attractive target for the development of novel antibiotics.[1]
This compound has been identified as a highly potent inhibitor of MsbA. By targeting MsbA, this compound disrupts the transport of LPS, leading to its accumulation in the inner membrane and ultimately causing bacterial cell death. A key advantage of this compound is its ability to permeate the outer membrane of Gram-negative bacteria, allowing it to reach its target in the inner membrane.
Mechanism of Action
While the precise binding site of this compound on MsbA has not been publicly detailed, its inhibitory action is expected to disrupt the conformational changes of the MsbA transporter that are necessary for ATP hydrolysis and substrate translocation. Other MsbA inhibitors have been shown to bind within the transmembrane domains, either stabilizing the inward-facing conformation or preventing the transition to the outward-facing state, thereby blocking the transport cycle. It is hypothesized that this compound acts through a similar allosteric mechanism.
Data Presentation
Quantitative data for this compound's activity is summarized in the table below. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Organism/System | Reference |
| IC50 | 4 nM | Purified MsbA | |
| MIC | 79 µM | E. coli (wild-type) |
Experimental Protocols
The following protocols provide a framework for using this compound in bacterial cell culture. It is recommended to perform small-scale pilot experiments to optimize conditions for your specific bacterial strain and experimental setup.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the desired working concentrations for various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO. Note: The exact molecular weight of this compound is not publicly available. Please refer to the manufacturer's certificate of analysis for this information.
-
Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be applied if necessary, but care should be taken to avoid degradation.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: It is crucial to ensure the final concentration of DMSO in the bacterial culture does not exceed a level that affects bacterial growth (typically ≤ 0.5%). A vehicle control (DMSO without this compound) should always be included in experiments.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the MIC of this compound against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate sterile liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 measurement)
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into 3-5 mL of the appropriate growth medium. b. Incubate the culture overnight at 37°C with shaking. c. The next day, dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). d. Further dilute this suspension 1:100 in the growth medium to obtain a final inoculum density of approximately 1-2 x 106 CFU/mL. This will result in a final concentration of ~5 x 105 CFU/mL in the wells.
-
Prepare Serial Dilutions of this compound: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate. b. Create a 2-fold serial dilution of the this compound stock solution across the plate. For example, add 100 µL of a starting concentration of this compound to the first well, mix, and then transfer 100 µL to the next well. Repeat this process across the desired number of wells. c. Include a positive control well (bacteria with no inhibitor) and a negative control well (medium only). Also, include a vehicle control well (bacteria with the highest concentration of DMSO used).
-
Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum to each well (except the negative control). b. The final volume in each well should be approximately 110 µL. c. Cover the plate and incubate at 37°C for 16-20 hours.
-
Determine MIC: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth. b. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth to a level comparable to the negative control.
Protocol 3: Bacterial Growth Inhibition Assay
This protocol assesses the effect of this compound on bacterial growth over time at different concentrations.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Sterile culture tubes or flasks
-
Appropriate sterile liquid growth medium
-
Shaking incubator (37°C)
-
Spectrophotometer
Procedure:
-
Prepare an overnight culture of the test bacterium as described in Protocol 2.
-
Dilute the overnight culture to an OD600 of approximately 0.05 in a larger volume of fresh, pre-warmed growth medium.
-
Prepare a set of culture tubes or flasks, each containing the diluted bacterial culture.
-
Add this compound to each tube/flask at different final concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a no-inhibitor control and a vehicle control.
-
Incubate the cultures at 37°C with shaking (e.g., 200 rpm).
-
At regular time intervals (e.g., every hour for 8 hours), remove an aliquot from each culture and measure the OD600 using a spectrophotometer.
-
Plot the OD600 values against time for each concentration to generate growth curves. This will illustrate the dose-dependent effect of this compound on bacterial growth.
By following these protocols, researchers can effectively utilize this compound as a tool to study the function of the MsbA transporter and as a potential lead compound in the development of new antibacterial agents.
References
Application Notes and Protocols for Measuring MsbA-IN-1 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the translocation of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS), from the inner to the outer leaflet of the inner membrane. This function is critical for the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics. MsbA-IN-1 represents a class of inhibitors designed to target this essential transporter. Accurate measurement of the binding affinity of this compound and other inhibitors to MsbA is crucial for their development and optimization.
These application notes provide detailed protocols for the most common techniques used to determine the binding affinity of inhibitors to MsbA. The primary method detailed is the ATPase activity assay, which measures the inhibition of MsbA's catalytic activity as an indirect readout of binding. Additionally, generalized protocols for direct binding assays, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP), are provided, with special considerations for this integral membrane protein.
Data Presentation: Quantitative Binding Affinity of MsbA Inhibitors
The following table summarizes publicly available binding affinity data for various inhibitors of MsbA. While specific data for "this compound" is not widely available under this name, the provided data for other well-characterized inhibitors, some of which may be structurally related, serve as a valuable reference. The half-maximal inhibitory concentration (IC50) from ATPase assays is the most commonly reported metric.
| Compound ID | MsbA Species | Assay Type | IC50 (nM) | Reference |
| G247 | E. coli | ATPase Activity | 5 | [1] |
| G907 | E. coli | ATPase Activity | 18 | [1] |
| G592 | E. coli | ATPase Activity | >10,000 | [1] |
| TBT1 | A. baumannii | ATPase Activity | ~13,000 (EC50 for stimulation) | [2] |
| Benzophenone Analog | E. coli | ATPase Activity | 240,000 | [3] |
Note: The relationship between IC50 and the true dissociation constant (Kd) is complex and depends on assay conditions. Direct binding assays are required to determine Kd values.
Experimental Protocols
MsbA ATPase Activity Assay
This assay indirectly measures inhibitor binding by quantifying the reduction in the ATP hydrolysis rate of MsbA. The protocol below is a composite based on several published methods.
Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) by MsbA is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. Alternatively, the liberated Pi can be detected colorimetrically.
Materials:
-
Purified and reconstituted MsbA (in detergent micelles or nanodiscs)
-
ATP solution (100 mM stock)
-
MgCl2 (1 M stock)
-
HEPES buffer (1 M, pH 7.5)
-
Dithiothreitol (DTT, 1 M stock)
-
Phosphoenolpyruvate (PEP, 100 mM stock)
-
NADH (10 mM stock)
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix
-
This compound or other inhibitors (stock solution in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Preparation of Reaction Mixture: Prepare a master mix for the desired number of reactions. For a final volume of 100 µL per well, the final concentrations should be:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl2
-
1 mM DTT
-
2-10 mM ATP
-
5 mM PEP
-
0.2-1 mM NADH
-
10-20 units/mL PK
-
10-20 units/mL LDH
-
The buffer should also contain the same detergent concentration used for MsbA purification to maintain its stability.
-
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute these into the reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is the same across all wells and does not exceed 1-2% to avoid affecting enzyme activity.
-
Assay Procedure: a. To a 96-well plate, add the reaction mixture. b. Add the serially diluted this compound or control (DMSO vehicle) to the respective wells. c. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to MsbA. d. Initiate the reaction by adding a pre-determined amount of purified MsbA (e.g., 1-2 µg) to each well. e. Immediately place the plate in a microplate reader pre-heated to 37°C. f. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
Data Analysis: a. Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance vs. time curve). b. Plot the percentage of MsbA ATPase activity against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Surface Plasmon Resonance (SPR) - Generalized Protocol
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for real-time monitoring of association and dissociation kinetics.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Purified MsbA
-
This compound or other small molecule inhibitors
-
Running buffer (e.g., HEPES-buffered saline with detergent and a small percentage of DMSO)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, Ni-NTA for His-tag capture)
Protocol:
-
MsbA Immobilization:
-
Due to MsbA being a membrane protein, direct immobilization can be challenging. Common strategies include:
-
Capture of His-tagged MsbA: Use an NTA sensor chip to capture N-terminally His-tagged MsbA reconstituted in detergent micelles or nanodiscs.
-
Amine Coupling: Covalently attach MsbA to a CM5 sensor chip via primary amines. This may lead to random orientation and potential loss of activity.
-
Lipid Bilayer Capture: Create a lipid bilayer on the sensor chip and then incorporate MsbA.
-
-
-
Binding Measurement: a. Equilibrate the sensor chip with running buffer until a stable baseline is achieved. b. Prepare a series of dilutions of this compound in the running buffer. c. Inject the different concentrations of the inhibitor over the sensor surface containing immobilized MsbA and a reference surface (without MsbA or with an irrelevant protein). d. Monitor the association phase during the injection. e. After the injection, flow running buffer over the chip to monitor the dissociation phase. f. Between different inhibitor concentrations, regenerate the sensor surface if necessary (e.g., by stripping the captured protein).
-
Data Analysis: a. Subtract the reference channel data from the experimental channel data to correct for bulk refractive index changes and non-specific binding. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC) - Generalized Protocol
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured.
Materials:
-
Isothermal titration calorimeter
-
Purified MsbA in a suitable buffer with detergent
-
This compound or other inhibitor dissolved in the same buffer
-
Degassing station
Protocol:
-
Sample Preparation: a. Prepare a solution of purified MsbA (typically in the low µM range) in a well-defined buffer containing detergent. b. Prepare a solution of this compound (typically 10-20 fold higher concentration than MsbA) in the exact same buffer. It is critical that the buffers are identical to minimize heats of dilution. c. Thoroughly degas both solutions before the experiment.
-
ITC Experiment: a. Load the MsbA solution into the sample cell of the calorimeter. b. Load the this compound solution into the injection syringe. c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections). d. Perform an initial injection, which is often discarded in the analysis, followed by a series of injections of the inhibitor into the MsbA solution.
-
Data Analysis: a. Integrate the heat flow peaks for each injection to obtain the heat change per injection. b. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Fluorescence Polarization (FP) Assay - Generalized Protocol
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In a competitive binding assay, a fluorescently labeled ligand (tracer) is displaced by an unlabeled inhibitor, resulting in a decrease in fluorescence polarization.
Materials:
-
Fluorescently labeled ligand for MsbA (e.g., a fluorescent derivative of a known MsbA substrate or inhibitor)
-
Purified MsbA
-
This compound or other unlabeled inhibitors
-
Assay buffer (e.g., HEPES buffer with detergent)
-
Black, low-binding 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Assay Development: a. Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal. b. Titrate purified MsbA against a fixed concentration of the tracer to determine the concentration of MsbA that results in a significant increase in polarization (e.g., 50-80% of the maximum shift).
-
Competitive Binding Assay: a. To the wells of a microplate, add the assay buffer. b. Add a fixed concentration of the fluorescent tracer and purified MsbA (as determined in the assay development step). c. Add serial dilutions of this compound or control compounds. d. Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this should be determined empirically). e. Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a competitive binding model to determine the IC50 value of the inhibitor. c. The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
Visualizations
Caption: Functional cycle of the MsbA transporter and the inhibitory mechanism of this compound.
Caption: Experimental workflow for the MsbA ATPase activity assay.
Caption: Generalized workflows for direct binding assays: SPR, ITC, and FP.
References
Application Notes and Protocols: Assessing the Impact of MsbA-IN-1 on Bacterial Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for novel antibacterial agents that act on new targets. MsbA, an essential ATP-binding cassette (ABC) transporter, represents a promising target for the development of new antibiotics, particularly against Gram-negative bacteria.[1][2][3] MsbA is responsible for the transport of lipopolysaccharide (LPS), a crucial component of the outer membrane of Gram-negative bacteria, from the inner leaflet to the periplasmic face of the inner membrane.[1][4] Inhibition of MsbA disrupts the integrity of the outer membrane, leading to bacterial cell death.
MsbA-IN-1 is a novel investigational inhibitor of MsbA. These application notes provide detailed protocols to assess the impact of this compound on bacterial growth, including determination of its minimum inhibitory concentration (MIC), evaluation of its effect on bacterial growth kinetics, and assessment of bacterial viability.
Signaling Pathway and Mechanism of Action
MsbA utilizes the energy from ATP hydrolysis to transport LPS across the inner bacterial membrane. Inhibition of this process disrupts the outer membrane biogenesis, a pathway absent in eukaryotes, making MsbA an attractive and selective target.
Caption: Mechanism of MsbA and its inhibition by this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC of novel compounds.
Materials:
-
Test bacterium (e.g., Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
Protocol Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (bacteria in CAMHB without the compound) and a sterility control (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.
-
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) |
| This compound | E. coli ATCC 25922 | 2 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 |
| This compound | K. pneumoniae BAA-1705 | 4 |
| Ciprofloxacin | K. pneumoniae BAA-1705 | 0.06 |
Bacterial Growth Curve Analysis
This protocol monitors the effect of this compound on the growth kinetics of a bacterial population over time by measuring the optical density (OD) at 600 nm.
Materials:
-
Test bacterium
-
Growth medium (e.g., Luria-Bertani broth)
-
This compound
-
Sterile culture flasks or tubes
-
Shaking incubator
-
Spectrophotometer
Protocol Workflow:
Caption: Workflow for bacterial growth curve analysis.
Detailed Steps:
-
Overnight Culture:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
-
Inoculation:
-
Inoculate fresh growth medium with the overnight culture to an initial OD₆₀₀ of approximately 0.05.
-
Prepare separate cultures containing different concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) and a no-compound control.
-
-
Incubation and Measurement:
-
Incubate the cultures at 37°C with shaking.
-
At regular intervals (e.g., every 30-60 minutes), aseptically remove an aliquot and measure the OD₆₀₀ using a spectrophotometer.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves for each concentration of this compound.
-
Data Presentation:
| Time (hours) | Control (OD₆₀₀) | 0.5x MIC (OD₆₀₀) | 1x MIC (OD₆₀₀) | 2x MIC (OD₆₀₀) |
| 0 | 0.05 | 0.05 | 0.05 | 0.05 |
| 1 | 0.10 | 0.09 | 0.06 | 0.05 |
| 2 | 0.25 | 0.18 | 0.07 | 0.05 |
| 3 | 0.60 | 0.35 | 0.07 | 0.04 |
| 4 | 1.20 | 0.65 | 0.08 | 0.04 |
| 5 | 1.50 | 0.80 | 0.08 | 0.04 |
| 6 | 1.60 | 0.85 | 0.09 | 0.04 |
Bacterial Viability Assessment (ATP Assay)
This protocol determines the number of viable bacterial cells by quantifying the amount of ATP, as ATP is a marker for metabolically active cells. Bioluminescent assays, such as the BacTiter-Glo™ Microbial Cell Viability Assay, provide a sensitive and rapid method for ATP detection.
Materials:
-
Test bacterium
-
Growth medium
-
This compound
-
Sterile opaque-walled 96-well plates
-
BacTiter-Glo™ Microbial Cell Viability Assay reagent (or equivalent)
-
Luminometer
Protocol Workflow:
Caption: Workflow for bacterial viability ATP assay.
Detailed Steps:
-
Cell Culture Preparation:
-
Prepare bacterial cultures in an opaque-walled 96-well plate with varying concentrations of this compound, similar to the MIC setup.
-
Incubate the plate for a predetermined time (e.g., 2 hours).
-
-
Assay Procedure:
-
Equilibrate the BacTiter-Glo™ reagent to room temperature.
-
Add a volume of reagent equal to the volume of the cell culture in each well (e.g., 100 µL of reagent to 100 µL of culture).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 5 minutes in the dark.
-
-
Measurement:
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present and, therefore, the number of viable cells.
-
Data Presentation:
| This compound Conc. | Luminescence (RLU) | % Viability (relative to control) |
| 0 (Control) | 1,500,000 | 100% |
| 0.5x MIC | 975,000 | 65% |
| 1x MIC | 150,000 | 10% |
| 2x MIC | 75,000 | 5% |
Conclusion
These protocols provide a comprehensive framework for assessing the antibacterial activity of this compound. By determining the MIC, analyzing the impact on bacterial growth kinetics, and quantifying cell viability, researchers can effectively characterize the potency and mechanism of action of this novel MsbA inhibitor. The provided workflows and data presentation tables offer a structured approach to experimentation and data analysis in the evaluation of new antibacterial candidates.
References
- 1. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of MsbA-IN-1
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of MsbA-IN-1, a known inhibitor of the MsbA transporter in Gram-negative bacteria. The protocols and data presented herein are intended to guide researchers in accurately assessing the in vitro antimicrobial activity of this compound.
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the translocation of lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[1][2] This process is a critical step in the biogenesis of the outer membrane, which serves as a protective barrier against environmental stresses and many antibiotics.[3][4] Inhibition of MsbA disrupts the integrity of the outer membrane, leading to bacterial cell death, making it an attractive target for the development of novel antibiotics.
This compound is a small molecule inhibitor designed to target MsbA. Determining its Minimum Inhibitory Concentration (MIC) is a fundamental step in characterizing its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] This value is crucial for evaluating the potency of new antimicrobial compounds and for guiding further drug development efforts.
This application note details the standardized broth microdilution method for determining the MIC of this compound against relevant bacterial strains, such as Escherichia coli.
MsbA-Mediated Lipopolysaccharide Transport Pathway
The following diagram illustrates the critical role of MsbA in the lipopolysaccharide transport pathway of Gram-negative bacteria. Inhibition of MsbA by compounds like this compound disrupts this essential process.
Materials and Reagents
Bacterial Strains
-
Test Organism: Escherichia coli (e.g., ATCC 25922, a standard strain for antimicrobial susceptibility testing).
-
Quality Control Strain: Escherichia coli ATCC 25922 is recommended for quality control to ensure the validity of the assay.
Media and Reagents
-
This compound: (Source to be specified by the researcher).
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher, for preparing the stock solution of this compound.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Conforming to CLSI standards.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Sterile 96-well microtiter plates: U-bottom or flat-bottom.
-
Sterile reagent reservoirs.
-
Micropipettes and sterile tips.
-
Spectrophotometer.
-
Incubator: Maintained at 35 ± 2 °C.
-
Vortex mixer.
Experimental Protocols
The following protocols are based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).
Preparation of this compound Stock Solution
Note: The solubility of this compound should be confirmed by the researcher. DMSO is a common solvent for poorly water-soluble compounds used in antimicrobial assays.
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM). Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C or as recommended by the supplier to avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the E. coli strain.
-
Transfer the colonies to a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35 ± 2 °C for 2-6 hours, or until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The turbidity can be measured using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08 to 0.13).
-
Within 15 minutes of standardization, dilute the bacterial suspension in sterile CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:150 dilution of the 0.5 McFarland suspension.
Broth Microdilution Assay
The following diagram outlines the workflow for the broth microdilution assay.
-
Plate Setup: Aseptically add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution:
-
Add 200 µL of the working solution of this compound (prepared from the stock solution to be twice the highest desired final concentration) to the wells of the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no this compound), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in section 3.2) to all wells except for the sterility control column. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
Determination of MIC
-
After incubation, visually inspect the microtiter plate for bacterial growth. A pellet at the bottom of the U-bottom wells or turbidity in flat-bottom wells indicates growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show clear evidence of bacterial growth, and the sterility control well should remain clear.
Data Presentation
The results of the MIC determination should be recorded in a clear and organized manner.
Table 1: Example MIC Data for this compound
| Bacterial Strain | Compound | MIC (µg/mL) |
| E. coli ATCC 25922 | This compound | [Insert experimental value] |
| [Other Strain] | This compound | [Insert experimental value] |
Note: The above table is a template. Actual MIC values for this compound are not publicly available and must be determined experimentally.
Table 2: Quality Control Ranges for E. coli ATCC 25922
To validate the assay, the MIC of a standard antibiotic should be determined concurrently and fall within the acceptable quality control ranges.
| Antibiotic | Acceptable MIC Range (µg/mL) |
| Ampicillin | 2 - 8 |
| Ciprofloxacin | 0.004 - 0.015 |
| Gentamicin | 0.25 - 1 |
| Tetracycline | 0.5 - 2 |
Source: CLSI M100-ED34:2024 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No growth in control wells | Inoculum too dilute or non-viable | Prepare a fresh inoculum and verify its concentration. |
| Growth in sterility control | Contamination of media or plate | Use fresh, sterile materials and maintain aseptic technique. |
| Inconsistent results | Inaccurate pipetting or mixing | Ensure proper mixing during serial dilutions and use calibrated pipettes. |
| Precipitation of this compound | Poor solubility in the test medium | Ensure the final concentration of DMSO is low (typically ≤1%) and does not inhibit bacterial growth. |
Conclusion
The broth microdilution method is a reliable and reproducible technique for determining the MIC of this compound against Gram-negative bacteria. Adherence to standardized protocols, such as those provided by CLSI, and the use of appropriate quality control strains are essential for obtaining accurate and comparable results. The data generated from these assays are fundamental for advancing the development of MsbA inhibitors as a novel class of antibiotics.
References
- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-resolution views of lipopolysaccharide translocation driven by ABC transporters MsbA and LptB2FGC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the ABC transporter MsbA in complex with ADP.vanadate and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Practical Guide for Using MsbA-IN-1 in Liposome Transport Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane. This process is a critical step in the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics. MsbA-IN-1 is a potent inhibitor of MsbA, demonstrating significant promise in disrupting this essential transport pathway. These application notes provide a practical guide for utilizing this compound in liposome-based transport assays to characterize its inhibitory effects on MsbA function.
This compound is a highly potent inhibitor of MsbA with a reported IC50 of 4 nM. Its mechanism of action involves trapping the MsbA transporter in an inward-facing conformation, thereby preventing the conformational changes necessary for ATP hydrolysis and substrate translocation. This mode of inhibition effectively blocks the transport of LPS, leading to its accumulation in the inner membrane and ultimately causing bacterial cell death.
Liposome-based transport assays are a valuable in vitro tool for studying the function of membrane transporters like MsbA in a controlled lipid environment. By reconstituting purified MsbA into artificial lipid vesicles (proteoliposomes), researchers can directly measure the transport of fluorescently labeled substrates and assess the inhibitory activity of compounds like this compound.
Data Presentation
Table 1: Quantitative Data for this compound and Representative MsbA Activity
| Parameter | Value | Reference |
| This compound IC50 | 4 nM | [1] |
| MsbA ATPase Activity (Vmax) | 6-10 µmol ATP/min/mg | [2] |
| MsbA ATPase Activity (Km for ATP) | 0.31 ± 0.05 mM | [2] |
| NBD-PE Flippase Activity | ~7.7 nmol/mg protein/20 min | [3] |
Experimental Protocols
Protocol 1: Reconstitution of MsbA into Proteoliposomes
This protocol describes the preparation of MsbA-containing proteoliposomes, a critical first step for in vitro transport assays.
Materials:
-
Purified MsbA protein
-
E. coli polar lipids or a defined lipid mixture (e.g., 3:1 POPE:POPG)
-
N-Dodecyl-β-D-maltoside (DDM)
-
Bio-Beads SM-2
-
HEPES buffer (50 mM HEPES, pH 7.5, 100 mM NaCl)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Liposome Preparation:
-
Dry the desired amount of lipids under a stream of nitrogen gas to form a thin film.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film in HEPES buffer to a final concentration of 10 mg/mL by vortexing.
-
Subject the lipid suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath to form multilamellar vesicles.
-
Extrude the lipid suspension 11-15 times through a 100 nm polycarbonate membrane to generate unilamellar liposomes.
-
-
MsbA Reconstitution:
-
Solubilize the prepared liposomes by adding DDM to a final concentration of 2 mM and incubate for 1 hour at room temperature.
-
Add purified MsbA to the solubilized liposomes at a lipid-to-protein ratio (LPR) of 100:1 (w/w).
-
Incubate the mixture for 30 minutes at 4°C with gentle agitation.
-
Remove the detergent by adding Bio-Beads SM-2 at a concentration of 80 mg/mL and incubate overnight at 4°C with gentle rocking.
-
Harvest the proteoliposomes by ultracentrifugation at 150,000 x g for 1 hour at 4°C.
-
Resuspend the proteoliposome pellet in fresh HEPES buffer to a final concentration of 10 mg/mL lipids.
-
The proteoliposomes are now ready for use in transport assays.
-
Protocol 2: NBD-PE Transport (Flippase) Assay using Dithionite Quenching
This assay measures the ATP-dependent transport of a fluorescently labeled phospholipid, NBD-PE, from the outer to the inner leaflet of the proteoliposome membrane. The fluorescence of NBD-PE in the outer leaflet is quenched by the membrane-impermeant reducing agent, sodium dithionite.
Materials:
-
MsbA proteoliposomes (prepared as in Protocol 1)
-
1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine (NBD-PE)
-
ATP solution (100 mM)
-
MgCl2 solution (100 mM)
-
Sodium Dithionite solution (1 M in 1 M Tris-HCl, pH 10, freshly prepared)
-
HEPES buffer (50 mM HEPES, pH 7.5, 100 mM NaCl)
-
This compound stock solution (in DMSO)
-
Fluorometer
Procedure:
-
Assay Preparation:
-
Dilute the MsbA proteoliposomes to a final lipid concentration of 0.1 mg/mL in HEPES buffer.
-
Add NBD-PE to the proteoliposome suspension to a final concentration of 1 mol% of the total lipid and incubate for 10 minutes at room temperature to allow for its incorporation into the outer leaflet.
-
Prepare reaction tubes with the desired concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM). Ensure the final DMSO concentration is below 1%.
-
-
Transport Reaction:
-
Add the NBD-PE labeled proteoliposomes to the reaction tubes containing this compound and pre-incubate for 15 minutes at 37°C.
-
Initiate the transport reaction by adding ATP and MgCl2 to a final concentration of 5 mM each. For a negative control, add buffer instead of ATP.
-
Incubate the reaction at 37°C for a set time course (e.g., 0, 5, 10, 15, 20 minutes).
-
-
Fluorescence Quenching and Measurement:
-
At each time point, take an aliquot of the reaction and measure the initial fluorescence (F_initial) using a fluorometer (Excitation: 470 nm, Emission: 530 nm).
-
Add sodium dithionite to a final concentration of 10 mM to quench the fluorescence of NBD-PE in the outer leaflet.
-
Immediately after adding dithionite, measure the final fluorescence (F_final). This represents the fluorescence of the NBD-PE that has been flipped to the inner leaflet and is protected from quenching.
-
-
Data Analysis:
-
The percentage of NBD-PE flipped is calculated as: (% Flipped) = (F_final / F_initial) * 100.
-
Plot the percentage of flipped NBD-PE against time for each concentration of this compound.
-
To determine the IC50 of this compound, plot the initial rate of transport (or the percentage flipped at a fixed time point in the linear range) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Mandatory Visualizations
References
- 1. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory Procedures for Working with the MsbA Inhibitor G907
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1][2] This function is critical for the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics.[2][3] G907 is a potent and selective antagonist of MsbA, exhibiting antimicrobial activity.[4] It inhibits the ATPase activity of E. coli MsbA with high potency. This document provides detailed protocols for researchers, scientists, and drug development professionals working with G907 and other MsbA inhibitors.
Mechanism of Action of G907
G907 exhibits a dual-mode mechanism of inhibition against MsbA:
-
Trapping an Inward-Facing Conformation: G907 binds to a transmembrane pocket of MsbA, trapping the transporter in an inward-facing, lipopolysaccharide (LPS)-bound conformation. This prevents the conformational changes necessary for the transport cycle.
-
Allosteric Inhibition: The binding of G907 also leads to the structural and functional uncoupling of the nucleotide-binding domains (NBDs), further inhibiting the ATPase activity essential for transport.
This dual-mode antagonism provides a strong basis for its antimicrobial effects.
Quantitative Data for G907
The inhibitory potency of G907 against MsbA has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its efficacy.
| Compound | Target | Assay Condition | IC50 (nM) | Reference |
| G907 | E. coli MsbA | Purified protein in amphipols | 18 | |
| G247 | E. coli MsbA | Purified protein | 5 |
Experimental Protocols
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA and is a primary method for evaluating the potency of inhibitors. The protocol below is based on a common coupled-enzyme assay that detects the production of ADP.
Materials:
-
Purified MsbA protein (e.g., reconstituted in nanodiscs or amphipols)
-
G907 (or other MsbA inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% glycerol, 10 mM MgCl₂
-
ATP solution (e.g., 100 mM stock)
-
Coupled-enzyme system:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the Assay Buffer, prepare a reagent mix containing PEP, PK, LDH, and NADH at their final desired concentrations.
-
Inhibitor Dilution: Prepare a serial dilution of G907 in the Assay Buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Reagent Mix
-
Diluted G907 or vehicle control
-
Purified MsbA protein
-
-
Initiate Reaction: Start the reaction by adding ATP to each well to a final concentration of 2 mM.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: G907 inhibits the MsbA-mediated flipping of LPS by trapping the transporter in an inward-facing state.
Cell Viability and Cytotoxicity Assay
This assay determines the effect of MsbA inhibitors on the viability of Gram-negative bacteria.
Materials:
-
Gram-negative bacterial strain (e.g., E. coli)
-
G907 (or other MsbA inhibitor)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
96-well microplate
-
Cell viability reagent (e.g., resazurin, MTT, or a commercial kit)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Bacterial Culture: Grow an overnight culture of the bacterial strain.
-
Inoculum Preparation: Dilute the overnight culture to a standardized cell density (e.g., OD600 of 0.05) in fresh growth medium.
-
Inhibitor Addition: In a 96-well plate, add the diluted bacterial culture and a serial dilution of G907. Include a no-inhibitor control and a no-cell control.
-
Incubation: Incubate the plate at 37°C with shaking for a specified period (e.g., 18-24 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Readout: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis:
-
Subtract the background reading from the no-cell control.
-
Calculate the percent viability relative to the no-inhibitor control.
-
Plot the percent viability against the inhibitor concentration to determine the minimum inhibitory concentration (MIC) or EC50.
-
Safety Precautions
Standard laboratory safety practices should be followed when working with bacterial cultures and chemical compounds. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All work with bacterial strains should be performed in a biological safety cabinet. Dispose of all biological and chemical waste according to institutional guidelines.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting MsbA-IN-1 insolubility in aqueous solutions
Welcome to the technical support center for MsbA-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria.[1] MsbA is responsible for transporting lipopolysaccharide (LPS) from the inner leaflet to the periplasmic face of the inner membrane.[2][3] By inhibiting MsbA, this compound disrupts the formation of the outer membrane, leading to bacterial cell death.[4]
Q2: I am observing precipitation of this compound when preparing my aqueous stock solution. What is the likely cause?
A2: this compound, like many small molecule inhibitors, can have limited solubility in purely aqueous solutions. Precipitation is a common issue and can be influenced by factors such as the buffer composition, pH, and the concentration of the inhibitor. The inherent hydrophobicity of the molecule can lead to aggregation and precipitation when it is not in a suitable solvent environment.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, it is common practice to first dissolve small molecule inhibitors like this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted into the final aqueous experimental buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with protein function.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Initial Solubility Testing and Stock Preparation
It is recommended to start by preparing a high-concentration stock solution in an appropriate organic solvent. Subsequently, this stock can be diluted to the final working concentration in your aqueous buffer.
Recommended Starting Solvents for Stock Solution:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
N,N-dimethylformamide (DMF)
General Protocol for Stock Solution Preparation:
-
Start by dissolving this compound in 100% DMSO to a high concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Aqueous Solution Insolubility
If you encounter precipitation upon diluting your this compound stock solution into an aqueous buffer, consider the following optimization steps.
1. Buffer Optimization:
The composition of your aqueous buffer can significantly impact the solubility of this compound.
-
pH Adjustment: The solubility of a compound can be pH-dependent. Experiment with a range of pH values around the physiological pH (e.g., 6.5-8.0) to identify the optimal pH for solubility.
-
Salt Concentration: Modifying the ionic strength of the buffer with salts like NaCl can sometimes improve solubility by shielding electrostatic interactions that may lead to aggregation.[5] Test a range of salt concentrations (e.g., 50 mM to 150 mM).
2. Use of Solubilizing Agents:
For particularly challenging solubility issues, the inclusion of solubilizing agents in your aqueous buffer can be effective. The following table provides starting concentrations for common additives. These are based on protocols for other poorly soluble inhibitors and may require optimization for this compound.
| Additive | Starting Concentration | Notes |
| PEG300 | 10-40% | A polymer commonly used to increase the solubility of hydrophobic compounds. |
| Tween-80 | 0.1-5% | A non-ionic surfactant that can help to prevent aggregation. |
| SBE-β-CD | 10-20% | A modified cyclodextrin designed to enhance the solubility of poorly water-soluble compounds. |
3. Experimental Procedure Modifications:
-
Temperature: Performing dilutions and experiments at a controlled temperature can influence solubility. While lower temperatures can sometimes help, for some compounds, gentle warming may aid dissolution.
-
Order of Addition: When preparing your final solution, try adding the this compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Sonication: Brief sonication of the final aqueous solution can sometimes help to break up small aggregates and improve solubility.
Experimental Protocols
Protocol 1: Basic Solubilization of this compound
This protocol is a starting point for solubilizing this compound for in vitro assays.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For your experiment, dilute the this compound stock solution directly into your final aqueous buffer to the desired working concentration. Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all experimental conditions, including controls.
-
If precipitation is observed, proceed to Protocol 2.
Protocol 2: Enhanced Solubilization using Co-solvents and Surfactants
This protocol is adapted from methods used for other poorly soluble inhibitors and can be a good starting point for optimizing this compound solubility.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your aqueous buffer containing solubilizing agents. A potential starting formulation could be:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the this compound DMSO stock to the co-solvent/surfactant buffer to achieve the final desired concentration.
-
Ultrasonication may be required to achieve a clear solution.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting this compound insolubility.
Caption: A flowchart for troubleshooting this compound insolubility.
This technical support guide provides a foundational framework for addressing solubility issues with this compound. Given the variability in experimental conditions, a systematic approach to optimizing the formulation is key to achieving a soluble and active compound in your assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Optimizing MsbA-IN-1 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MsbA-IN-1 for maximal inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA is responsible for flipping lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane, a critical step in the biogenesis of the outer membrane. Inhibition of MsbA disrupts this process, leading to the accumulation of LPS in the inner membrane and ultimately causing bacterial cell death. This compound exerts its inhibitory effect by binding to the transmembrane domains of MsbA, which stabilizes the transporter in a conformation that is incompetent for ATP hydrolysis and substrate transport.
Q2: What is a good starting concentration range for this compound in my experiments?
A2: A good starting point depends on the nature of your assay. For biochemical assays using purified MsbA, concentrations can range from low nanomolar to micromolar. For cell-based assays, a broader range is recommended to account for factors like cell permeability and potential off-target effects. Based on reported values, a wide concentration range from 1 nM to 100 µM is a reasonable starting point for a dose-response experiment.
Q3: What are the reported inhibitory concentrations for this compound?
A3: The inhibitory potency of this compound has been characterized in different experimental systems. Key values are summarized in the table below.
| Parameter | Value | Organism/System |
| IC50 | 4 nM | Purified MsbA ATPase activity assay |
| MIC | 79 µM | E. coli (Wild-Type) |
Note: IC50 (Half-maximal inhibitory concentration) in a biochemical assay measures the concentration of an inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. MIC (Minimum Inhibitory Concentration) in a cellular assay represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The difference in these values highlights the importance of optimizing the inhibitor concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: I am not observing any inhibition, or the inhibition is very weak.
-
Potential Cause: Incorrect Inhibitor Concentration.
-
Troubleshooting: Ensure you are using a sufficiently broad range of this compound concentrations in your dose-response experiment. Start with a wide range (e.g., 1 nM to 100 µM) and then narrow it down based on the initial results. Refer to the provided experimental protocol for creating a serial dilution.
-
-
Potential Cause: Inhibitor Instability or Degradation.
-
Troubleshooting: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended by the supplier.
-
-
Potential Cause: Assay Conditions are Not Optimal.
-
Troubleshooting: Verify the optimal conditions for your specific assay (e.g., pH, temperature, incubation time, substrate concentration for enzymatic assays). Ensure that the assay components are compatible with the inhibitor and its solvent.
-
-
Potential Cause: Low Target Expression or Activity.
-
Troubleshooting: Confirm the expression and activity of MsbA in your experimental system (e.g., through Western blot or a baseline activity measurement).
-
Issue 2: I am observing significant cytotoxicity at concentrations where I expect specific inhibition.
-
Potential Cause: Off-Target Effects.
-
Troubleshooting: High concentrations of any compound can lead to non-specific effects. It is crucial to determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or resazurin assay) in parallel with your functional assay. Aim to use concentrations for your specific experiments that are well below the cytotoxic threshold.
-
-
Potential Cause: Solvent Toxicity.
-
Troubleshooting: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your experimental medium is low (typically ≤ 0.5% for DMSO) and consistent across all wells. Always include a vehicle control (medium with the same amount of solvent but no inhibitor) in your experiments.
-
Issue 3: My dose-response curve is not sigmoidal or has a very shallow slope.
-
Potential Cause: Inappropriate Concentration Range.
-
Troubleshooting: If the curve is flat at the top and bottom, you may need to test a wider range of concentrations to capture the full dose-response. If the curve is very steep, you may need to test more concentrations within a narrower range.
-
-
Potential Cause: Assay Window is Too Small.
-
Troubleshooting: The dynamic range of your assay (the difference between the signal of the uninhibited and fully inhibited states) may be too small to detect a clear dose-dependent effect. Optimize your assay to have a larger signal-to-noise ratio.
-
-
Potential Cause: Complex Mechanism of Action.
-
Troubleshooting: The inhibitor may have a complex mechanism that does not follow a simple dose-response relationship. Consider if there are cooperative binding effects or if the inhibitor interacts with multiple targets.
-
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Biochemical ATPase Activity Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on the ATPase activity of purified MsbA.
Materials:
-
Purified MsbA protein
-
This compound
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.5)
-
Malachite green reagent for phosphate detection (or a commercial ATPase assay kit)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control (assay buffer with the same final DMSO concentration as the highest inhibitor concentration).
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of purified MsbA to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Include a "no enzyme" control well containing only assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add a fixed concentration of ATP to all wells to start the reaction. The ATP concentration should be at or near the Km of MsbA for ATP.
-
Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction and Detect Phosphate:
-
Stop the reaction by adding a stop solution (e.g., EDTA or as specified by the assay kit).
-
Add the malachite green reagent to each well to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Incubate for the recommended time for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Normalize the data by setting the activity of the vehicle control as 100% and the background as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Determination of MIC of this compound using a Cell-Based Broth Microdilution Assay
This protocol describes how to determine the minimum inhibitory concentration (MIC) of this compound against a Gram-negative bacterial strain like E. coli.
Materials:
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E. coli strain (e.g., ATCC 25922)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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This compound
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DMSO
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Sterile 96-well microplates
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Spectrophotometer or plate reader
Procedure:
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Prepare Bacterial Inoculum:
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From a fresh agar plate, pick a few colonies of E. coli and inoculate into CAMHB.
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Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.4-0.6).
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Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
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Prepare this compound Dilutions:
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Prepare a stock solution of this compound in DMSO.
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Perform a two-fold serial dilution of this compound in CAMHB in a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
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Inoculation and Incubation:
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Add an equal volume of the prepared bacterial inoculum to each well containing the serially diluted this compound.
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Include a positive control well (bacteria with no inhibitor) and a negative control well (broth only). Also, include a vehicle control (bacteria with the highest concentration of DMSO used).
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Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
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After incubation, visually inspect the plate for bacterial growth (turbidity).
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The MIC is the lowest concentration of this compound that completely inhibits visible growth.
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Optionally, the OD600 of each well can be read using a plate reader to quantify bacterial growth.
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Visualizations
Caption: Lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria and the point of inhibition by this compound.
Caption: General experimental workflow for determining the inhibitory concentration of this compound.
Technical Support Center: Improving the Stability of MsbA-IN-1 in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with the novel MsbA inhibitor, MsbA-IN-1, in solution. The following troubleshooting guides and frequently asked questions (FAQs) will help ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like many kinase inhibitors.[1] This phenomenon, often called "antisolvent precipitation," occurs when the compound, highly soluble in an organic solvent like DMSO, "crashes out" as the solvent environment becomes predominantly aqueous.[2] Here are several steps you can take to address this:
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Decrease the Final Concentration: The most direct approach is to lower the final concentration of this compound in your assay to stay within its aqueous solubility limit.[1]
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Optimize Dilution Method: Instead of a single large dilution, try a stepwise serial dilution. This gradual change in solvent composition can help maintain solubility.[2]
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Adjust pH: The solubility of ionizable compounds can be highly dependent on pH.[3] Experimenting with the pH of your aqueous buffer may increase the solubility of this compound.
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Use a Co-solvent: Incorporating a water-miscible organic co-solvent, such as ethanol or PEG400, in your final buffer might improve solubility. Ensure the co-solvent is compatible with your experimental system.
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Sonication and Warming: Brief sonication or warming the solution to 37°C after dilution can help redissolve any precipitate that has formed.
Q2: I'm observing inconsistent results in my assays. Could this compound be degrading in the assay medium?
A2: Yes, degradation in the assay medium can lead to inconsistent results. Here’s how you can investigate and mitigate this:
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Perform a Time-Course Experiment: Measure the activity of this compound at different time points after its addition to the assay medium. A decrease in activity over time suggests instability.
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Analyze by HPLC: To confirm degradation, you can perform a stability test. Prepare a solution of this compound in your assay medium and analyze it by HPLC at various time points (e.g., 0, 2, 4, 8, and 24 hours). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
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Minimize Exposure to Harsh Conditions: Protect your solutions from light by using amber vials or wrapping them in foil. If the compound is susceptible to oxidation, you can purge the vial's headspace with an inert gas like argon or nitrogen.
Q3: How should I prepare and store my stock solutions of this compound?
A3: Proper preparation and storage are critical for maintaining the integrity of this compound.
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Solvent Selection: Use anhydrous, high-purity DMSO for preparing stock solutions. DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of your compound.
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Dissolution: To ensure complete dissolution, you can gently warm the solution to 37°C and vortex or sonicate it.
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Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution in DMSO?
A4: Yes, repeated freeze-thaw cycles can compromise the stability of your stock solution. Each cycle can introduce moisture from the atmosphere into the hygroscopic DMSO, potentially leading to precipitation or degradation of the compound. It is highly recommended to aliquot your stock solution into single-use vials to minimize the number of freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation in DMSO Stock Solution
| Potential Cause | Troubleshooting Steps |
| Water Contamination | Use anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption. |
| Concentration Exceeds Solubility Limit | You may be attempting to prepare a solution above the compound's solubility limit in DMSO. Try preparing a less concentrated stock solution. |
| Compound Purity | Impurities can affect solubility. Ensure you are using a high-purity grade of this compound. |
| Storage Temperature | Precipitation can occur upon storage, especially after freeze-thaw cycles. If precipitation is observed after thawing, gently warm the vial to 37°C and vortex to redissolve the compound before use. |
Issue 2: Precipitation in Aqueous Solution/Assay Medium
| Potential Cause | Troubleshooting Steps |
| "Crashing out" upon dilution | This occurs when a compound in a high concentration of an organic solvent is rapidly diluted into an aqueous medium. Perform a serial dilution to gradually change the solvent environment. |
| Final Concentration Exceeds Solubility Limit | The target concentration may not be achievable in the final assay medium. The highest soluble concentration should be considered the upper limit for the assay. |
| Interaction with Media Components | Components in the assay medium could contribute to precipitation. Ensure the medium is correctly prepared and at the proper pH. |
| Temperature Shock | Adding a cold stock solution to a warmer medium can decrease solubility. Pre-warm both the stock solution and the medium to 37°C before dilution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature before opening.
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Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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To aid dissolution, vortex the vial and, if necessary, sonicate for 5-10 minutes or gently warm in a 37°C water bath for 5-10 minutes.
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Visually inspect the solution to ensure it is clear and free of particulate matter.
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Aliquot the stock solution into single-use volumes in amber glass or polypropylene vials.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the approximate kinetic solubility of this compound in your experimental buffer.
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Perform a serial dilution of the stock solution in DMSO.
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In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).
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Seal the plate and shake it at room temperature for 1-2 hours.
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Measure the turbidity of each well by reading the absorbance at a wavelength such as 620 nm. An increase in absorbance indicates precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 3: Chemical Stability Assessment by HPLC
This protocol assesses the chemical stability of this compound in a specific solution over time.
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Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.
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Immediately take an aliquot (T=0), and if necessary, quench any potential enzymatic degradation by adding an equal volume of a cold organic solvent like acetonitrile.
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Analyze the T=0 sample by HPLC to determine the initial peak area of this compound.
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Store the remaining solution under your experimental conditions (e.g., 37°C incubator).
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At subsequent time points (e.g., 2, 4, 8, 24 hours), take additional aliquots, quench if necessary, and analyze by HPLC.
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Compare the peak area of this compound at each time point to the T=0 value. A decrease in the peak area indicates degradation.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
refining MsbA-IN-1 assay protocols for better reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their MsbA-IN-1 assay protocols for enhanced reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the MsbA ATPase assay?
A1: The MsbA ATPase assay quantifies the enzymatic activity of MsbA by measuring the rate of ATP hydrolysis. MsbA is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to flip lipids across the inner membrane of Gram-negative bacteria. The assay typically measures the liberation of free phosphate (Pi) from ATP, which is an indicator of MsbA's catalytic activity.
Q2: Why are phospholipids important in the MsbA assay?
A2: Purified and detergent-solubilized MsbA often exhibits low basal ATPase activity. The addition of phospholipids, particularly those from E. coli, can significantly stimulate and stabilize this activity.[1] This is because phospholipids can provide a more native-like environment for the enzyme, and some may act as allosteric activators. When MsbA is reconstituted into proteoliposomes, its activity is significantly enhanced.[1][2]
Q3: What is the role of Lipid A in stimulating MsbA activity?
A3: Lipid A, the substrate of MsbA, is a potent activator of its ATPase activity. The addition of Kdo2-lipid A to MsbA-containing proteoliposomes can increase the Vmax of ATP hydrolysis by 4 to 5-fold.[2] This substrate-induced stimulation is a key feature of MsbA's catalytic cycle.
Q4: What are typical kinetic parameters for MsbA ATPase activity?
A4: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for ATP hydrolysis by MsbA can vary depending on the assay conditions, such as the detergent used and the presence of lipids. For example, in the presence of E. coli phospholipids, MsbA can exhibit a Km of approximately 878 µM and a Vmax of 37 nmol/min/mg.[2] The addition of Kdo2-lipid A can decrease the Km to around 379 µM and increase the Vmax to 154 nmol/min/mg.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments.
Issue 1: Low or No ATPase Activity
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Question: I am not observing any significant ATPase activity, or the signal is very low. What are the possible causes and solutions?
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Answer:
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Inactive Protein: Ensure the purified MsbA is active. Improper purification or storage can lead to denaturation. It is advisable to test a new batch of protein against a known activator.
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Suboptimal Lipid Environment: The activity of detergent-solubilized MsbA is often low. Reconstituting MsbA into proteoliposomes with E. coli phospholipids can significantly enhance activity.
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Absence of Activator: MsbA activity is substantially stimulated by its substrate, lipid A. Ensure that an appropriate form of lipid A (e.g., Kdo2-lipid A) is included in the assay at a sufficient concentration.
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Incorrect Assay Buffer Composition: The assay buffer should contain essential components like MgCl2 (typically around 10 mM) and be at an optimal pH (around 7.5).
-
Issue 2: High Background Signal
-
Question: My negative control (no enzyme or no ATP) shows a high signal. How can I reduce this background?
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Answer:
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ATP Instability: ATP can undergo spontaneous hydrolysis, especially at elevated temperatures or in suboptimal buffer conditions. Prepare fresh ATP solutions and keep them on ice.
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Contaminating ATPases: The purified MsbA preparation may be contaminated with other ATPases. Ensure high purity of the MsbA protein.
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Reagent Contamination: One of the assay reagents might be contaminated with inorganic phosphate. Use high-purity reagents and test each component individually for phosphate contamination.
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Issue 3: Poor Reproducibility Between Experiments
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Question: I am getting inconsistent results from one experiment to the next. How can I improve the reproducibility of my this compound assay?
-
Answer:
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Inconsistent Liposome Preparation: The size and composition of proteoliposomes can affect MsbA activity. Standardize the protocol for liposome preparation and extrusion to ensure a homogenous population of vesicles.
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Variable Reagent Concentrations: Precisely control the final concentrations of all components, including MsbA, lipids, ATP, and this compound. Use calibrated pipettes and prepare master mixes where possible.
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Inconsistent Incubation Times and Temperatures: Adhere strictly to the defined incubation times and temperatures. Use a calibrated incubator or water bath.
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Detergent Choice: The choice of detergent for solubilizing MsbA can impact its activity and stability. If using a detergent-based assay, ensure consistent type and concentration.
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Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Km for ATP | 878 µM | Reconstituted in E. coli phospholipids | |
| Vmax | 37 nmol/min/mg | Reconstituted in E. coli phospholipids | |
| Km for ATP | 379 µM | With Kdo2-lipid A | |
| Vmax | 154 nmol/min/mg | With Kdo2-lipid A | |
| MgCl2 Concentration | 10 mM | Standard assay buffer | |
| HEPES Buffer | 50 mM, pH 7.5 | Standard assay buffer |
Experimental Protocols
Protocol 1: MsbA ATPase Activity Assay
This protocol is for measuring the ATPase activity of MsbA reconstituted in proteoliposomes using a colorimetric phosphate detection method.
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Preparation of Proteoliposomes:
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Prepare liposomes composed of E. coli phospholipids.
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Reconstitute purified MsbA into the liposomes at a desired protein-to-lipid ratio.
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Perform freeze-thaw cycles followed by extrusion through a polycarbonate membrane to create unilamellar vesicles of a defined size.
-
-
ATPase Reaction:
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Prepare a reaction mixture containing 50 mM HEPES (pH 7.5) and 10 mM MgCl2.
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Add the MsbA-containing proteoliposomes to the reaction mixture.
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To stimulate activity, pre-incubate the proteoliposomes with Kdo2-lipid A (e.g., 50 µM) on ice for 15 minutes.
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Initiate the reaction by adding ATP to a final concentration of 2 mM.
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Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Phosphate Detection:
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Stop the reaction by adding a solution that also initiates color development for phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).
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Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for malachite green).
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Determine the amount of phosphate released by comparing the absorbance to a standard curve generated with known concentrations of inorganic phosphate.
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Protocol 2: this compound Inhibition Assay
This protocol is for screening the inhibitory activity of this compound.
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Prepare Reagents:
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Prepare the MsbA proteoliposomes and reaction buffer as described in Protocol 1.
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Inhibition Reaction:
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In a microplate, add the MsbA proteoliposomes and Kdo2-lipid A to the reaction buffer.
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Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).
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Pre-incubate the mixture for 15 minutes on ice to allow the inhibitor to bind to MsbA.
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Initiate the reaction by adding ATP.
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Incubate at 37°C.
-
-
Data Analysis:
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Measure the phosphate released as described in Protocol 1.
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Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
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Visualizations
Caption: Experimental workflow for screening this compound.
References
Technical Support Center: MsbA Expression, Purification, and MsbA-IN-1 Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcome challenges in the expression and purification of the bacterial ATP-binding cassette (ABC) transporter MsbA, particularly for studies involving the inhibitor MsbA-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is MsbA and why is it a target for drug development?
MsbA is an essential ABC transporter found in the inner membrane of Gram-negative bacteria. It plays a crucial role in the lipopolysaccharide (LPS) biosynthesis pathway by flipping lipid A, a key component of LPS, from the inner to the outer leaflet of the inner membrane[1][2]. This process is vital for the integrity of the bacterial outer membrane. As this pathway is absent in eukaryotes, MsbA is an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens[3][4].
Q2: What is this compound and how does it work?
This compound is a highly potent inhibitor of MsbA with a reported IC50 of 4 nM[1]. It exhibits activity against wild-type E. coli with a minimum inhibitory concentration (MIC) of 79 μM, indicating its ability to cross the outer membrane of Gram-negative bacteria. While the precise mechanism of this compound is not fully elucidated in the public domain, it belongs to a class of small molecules that modulate MsbA's function. Other well-characterized MsbA inhibitors, such as TBT1 and G247, bind to distinct pockets within the transmembrane domains of MsbA, inducing opposite effects on its ATPase activity. TBT1 stimulates ATPase activity while inhibiting transport, whereas G247 inhibits both. It is plausible that this compound functions by locking MsbA in a non-productive conformation, thereby inhibiting its transport function.
Q3: What are the main challenges in expressing and purifying MsbA?
The primary challenges in producing high-quality MsbA for biochemical and structural studies include:
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Low expression levels: Achieving high yields of recombinant MsbA can be difficult.
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Protein instability and aggregation: As a membrane protein, MsbA is prone to aggregation and instability once removed from its native lipid environment.
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Requirement for detergents: Solubilization and purification of MsbA necessitate the use of detergents, which can sometimes compromise the protein's activity and stability.
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Maintaining ATPase activity: The enzymatic activity of MsbA is sensitive to the purification conditions, including the choice of detergent and the lipid environment.
Troubleshooting Guides
Section 1: MsbA Expression
Problem: Low or no expression of MsbA.
| Possible Cause | Troubleshooting Step |
| Codon usage mismatch | Use an E. coli strain that co-expresses tRNAs for rare codons, such as Rosetta(DE3) or BL21(DE3)-pLysS. |
| Toxicity of MsbA to the host cells | Use a tightly regulated expression system (e.g., pBAD vector with arabinose induction). Lower the induction temperature to 18-25°C to slow down protein expression and reduce toxicity. |
| Inefficient induction | Optimize the concentration of the inducer (e.g., IPTG, arabinose) and the induction time. |
| Plasmid instability | Ensure the presence of the appropriate antibiotic in the growth media at all stages. |
Problem: MsbA is expressed in inclusion bodies.
| Possible Cause | Troubleshooting Step |
| High expression rate leading to misfolding | Lower the induction temperature (18-25°C) and use a lower concentration of the inducer. |
| Suboptimal growth medium | Use a rich medium like Terrific Broth (TB) or ZYP-5052 auto-induction medium to support high-density cell growth and protein folding. |
| Lack of proper disulfide bond formation (if applicable) | Co-express with disulfide bond isomerases in strains like SHuffle T7. |
Section 2: MsbA Purification
Problem: Low yield of purified MsbA.
| Possible Cause | Troubleshooting Step |
| Inefficient cell lysis | Use a high-pressure microfluidizer or sonication to ensure complete cell disruption. |
| Poor solubilization from the membrane | Screen a panel of detergents (e.g., DDM, UDM, LDAO) at concentrations above their critical micelle concentration (CMC) to find the optimal one for MsbA solubilization. |
| Protein loss during affinity chromatography | Ensure the His-tag is accessible. Consider using a different affinity tag (e.g., Strep-tag). Optimize washing and elution buffers (e.g., imidazole concentration for Ni-NTA). |
Problem: Purified MsbA is aggregated or unstable.
| Possible Cause | Troubleshooting Step |
| Inappropriate detergent | Perform a detergent screen to identify a detergent that maintains MsbA in a monodisperse state, assessed by size-exclusion chromatography. |
| Suboptimal buffer conditions | Optimize the pH, salt concentration, and consider adding glycerol (10-20%) to the purification buffers to enhance stability. |
| Protein concentration is too high | Keep the protein concentration as low as feasible during purification and storage. |
| Freeze-thaw cycles | Aliquot the purified protein and store at -80°C. Avoid repeated freeze-thaw cycles. |
Section 3: this compound Studies
Problem: Inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Inhibitor solubility issues | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the assay buffer. Check for precipitation in the assay buffer. |
| Variability in MsbA activity | Use a consistent batch of purified and reconstituted MsbA for all assays. Ensure the basal ATPase activity is within an expected range before starting inhibition assays. |
| Assay conditions affecting inhibitor potency | Keep the ATP concentration constant and ideally at or below the Km for ATP, as high ATP concentrations can compete with some inhibitors. |
Problem: No or low inhibition observed with this compound.
| Possible Cause | Troubleshooting Step |
| Inactive MsbA | Confirm the ATPase activity of your MsbA preparation. MsbA in detergent often has low basal activity, which is stimulated upon reconstitution into liposomes or nanodiscs. |
| Degradation of this compound | Check the storage conditions and age of the inhibitor stock solution. Prepare fresh dilutions for each experiment. |
| Incorrect assay setup | Verify the concentrations of all assay components and the incubation times. Include a known MsbA inhibitor as a positive control if available. |
Quantitative Data
Table 1: Comparison of MsbA Expression in Different E. coli Strains.
| E. coli Strain | Vector System | Induction Conditions | Typical Yield (mg/L of culture) | Reference |
| C43(DE3) | pET-19b (N-terminal His10-tag) | Transferred from LB to M9 minimal medium, induced with 1 mM IPTG at 20°C for 17h. | Up to 35 | |
| BL21(DE3) | pET-28 (N-terminal 6xHis-tag) | ZYP-5052 rich medium, auto-induction overnight at room temperature. | Not specified, but sufficient for purification. | |
| MC1061 | pBAD24 (N-terminal His-tag) | TB medium, induced with 0.01% L-arabinose for 4h at 30°C. | Not specified, but sufficient for purification. |
Table 2: ATPase Activity of MsbA in Different Environments.
| Environment | Basal ATPase Activity (nmol/min/mg) | Stimulated ATPase Activity (nmol/min/mg) | Stimulant | Reference |
| DDM (detergent) | 2-4 | ~400 | E. coli phospholipids | |
| DDM (detergent) | ~418 | - | - | |
| Proteoliposomes (E. coli lipids) | 37 | 154 | Kdo2-lipid A | |
| Nanodiscs (E. coli polar lipids) | Substantially higher than in DDM | - | - |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged MsbA
This protocol is a compilation based on successful methods reported in the literature.
1. Expression: a. Transform E. coli C43(DE3) cells with a pET vector containing the MsbA gene with an N-terminal His-tag. b. Inoculate a 10 mL LB medium starter culture with a single colony and grow overnight at 37°C. c. The next day, inoculate 1 L of TB medium with the starter culture and grow at 37°C until the OD600 reaches 1.5-2.0. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4 hours at 25°C. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Purification: a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I). b. Lyse the cells using a high-pressure microfluidizer at 15,000 psi. c. Remove cell debris by centrifugation at 10,000 x g for 20 minutes at 4°C. d. Isolate the membranes by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C. e. Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 1% (w/v) DDM) and stir for 1 hour at 4°C. f. Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C. g. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM). h. Wash the column with 10 column volumes of wash buffer. i. Elute MsbA with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% DDM). j. Further purify the eluted protein by size-exclusion chromatography using a column pre-equilibrated with SEC buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% DDM). k. Pool the fractions containing monomeric MsbA, concentrate, and store at -80°C.
Protocol 2: ATPase Activity Assay and IC50 Determination for this compound
This protocol is adapted from standard procedures for measuring ABC transporter ATPase activity.
1. Reagents:
- Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2.
- ATP solution: 100 mM ATP in water, pH 7.0.
- MsbA proteoliposomes: Reconstituted MsbA in E. coli polar lipids.
- This compound: 10 mM stock solution in DMSO.
- Malachite green reagent for phosphate detection.
2. Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add 10 µL of each this compound dilution (and a DMSO control). c. Add 80 µL of MsbA proteoliposomes (e.g., to a final concentration of 1 µ g/well ) to each well and pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding 10 µL of ATP solution (to a final concentration of 2 mM). e. Incubate the plate at 37°C for 30 minutes. f. Stop the reaction by adding 20 µL of 0.5 M EDTA. g. Add 100 µL of malachite green reagent to each well and incubate for 15 minutes at room temperature for color development. h. Measure the absorbance at 620 nm.
3. Data Analysis: a. Subtract the background absorbance (from wells without MsbA). b. Normalize the data to the DMSO control (100% activity). c. Plot the percentage of inhibition versus the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for MsbA expression and purification.
Caption: Simplified LPS transport pathway in Gram-negative bacteria.
References
- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution views of lipopolysaccharide translocation driven by ABC transporters MsbA and LptB2FGC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of MsbA-IN-1
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating potential off-target effects of MsbA-IN-1, an inhibitor of the bacterial ATP-binding cassette (ABC) transporter MsbA. Given the absence of a comprehensive public selectivity profile for this compound, this resource provides a framework for researchers to independently assess its specificity and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a small molecule inhibitor targeting MsbA, an essential inner membrane protein in Gram-negative bacteria. MsbA functions as a flippase, translocating lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner bacterial membrane.[1][2][3][4][5] This process is a critical step in the biogenesis of the bacterial outer membrane. By inhibiting MsbA, this compound disrupts the LPS transport pathway, leading to the accumulation of LPS in the inner membrane, ultimately resulting in bacterial cell death. The mechanism of transport involves conformational changes in MsbA driven by ATP binding and hydrolysis.
Q2: What are off-target effects and why are they a concern for a specific inhibitor like this compound?
Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended target, MsbA. These unintended interactions are a significant concern in drug development as they can lead to:
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Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of MsbA when it is, in fact, caused by an off-target interaction.
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Cellular toxicity: Inhibition of essential host cell proteins can lead to cytotoxicity, confounding the assessment of the inhibitor's antibacterial activity.
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Unpredictable side effects in a clinical setting: Off-target effects are a major cause of adverse drug reactions.
Q3: Are there known off-target effects for this compound?
Currently, there is no publicly available, comprehensive selectivity profile for this compound. Therefore, its off-target interactions have not been fully characterized. Researchers using this compound should be aware of the potential for off-target activities and are encouraged to perform their own selectivity profiling.
Troubleshooting Guide: Unexpected Experimental Results
This guide is intended to help you troubleshoot unexpected phenotypes or inconsistent data when working with this compound.
Issue 1: I'm observing a cellular phenotype (e.g., cytotoxicity in mammalian cells, unexpected morphological changes) at concentrations close to the antibacterial effective concentration.
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Possible Cause: Off-target effects on host cell proteins.
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Troubleshooting Steps:
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Determine the potency shift: Compare the IC50 value for the antibacterial activity with the IC50 for the observed cellular phenotype. A significant overlap or a small window between these values may suggest off-target effects.
-
Use a structurally unrelated MsbA inhibitor: If available, test a different chemical scaffold that also inhibits MsbA. If the unexpected phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Perform a target engagement assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with MsbA at the effective concentrations in your bacterial system.
-
Issue 2: My experimental results with this compound are inconsistent with the known function of MsbA.
-
Possible Cause: The observed phenotype is driven by an off-target effect.
-
Troubleshooting Steps:
-
Consult the literature on MsbA function: The primary role of MsbA is LPS transport. Phenotypes inconsistent with disruption of outer membrane biogenesis should be investigated further.
-
Profile this compound against a kinase panel: ATP-binding sites of ABC transporters share some structural similarities with the ATP-binding sites of kinases. A kinome scan can identify potential off-target kinase interactions.
-
Employ chemical proteomics: Techniques like affinity purification-mass spectrometry can help identify the cellular binding partners of this compound.
-
Key Experiments for Investigating Off-Target Effects
To rigorously assess the selectivity of this compound, a multi-pronged approach is recommended. The following are detailed protocols for key experiments.
Experimental Protocol 1: Kinome Scan for Off-Target Kinase Identification
This protocol provides a general workflow for assessing the interaction of this compound with a broad panel of human kinases. Commercial services like KINOMEscan™ offer comprehensive screening.
Principle: A competition binding assay is used where this compound competes with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.
Methodology:
-
Compound Submission: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Execution (by commercial vendor):
-
Kinases are typically expressed as fusions with a DNA tag.
-
The kinase is incubated with an immobilized, active-site directed ligand and the test compound (this compound).
-
Unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
-
Data Analysis:
-
The results are typically reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound.
-
A lower percentage indicates stronger binding of the test compound to the kinase.
-
Hits are often defined as compounds that cause >90% inhibition at a given concentration (e.g., 10 µM).
-
Follow-up dose-response experiments are performed for any identified hits to determine the dissociation constant (Kd).
-
Data Presentation: Kinome Scan Results
| Kinase Target | This compound % Inhibition @ 10 µM | Kd (nM) |
| Kinase A | 95% | 500 |
| Kinase B | 5% | >10,000 |
| ... | ... | ... |
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound binds to its intended target, MsbA, in the complex environment of an intact bacterial cell.
Principle: The binding of a ligand (this compound) to its target protein (MsbA) can increase the thermal stability of the protein. This increased stability is detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Methodology:
-
Cell Culture and Treatment:
-
Grow a culture of Gram-negative bacteria (e.g., E. coli) to mid-log phase.
-
Treat the bacterial culture with this compound at various concentrations (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1 hour).
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the bacterial cells (e.g., by sonication or with lysozyme).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Normalize the total protein concentration of all samples.
-
Analyze the amount of soluble MsbA in each sample by Western blot using an anti-MsbA antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble MsbA as a function of temperature for both the vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
-
Data Presentation: CETSA Results
| Temperature (°C) | % Soluble MsbA (Vehicle) | % Soluble MsbA (this compound) |
| 40 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 50 | 85 |
| 60 | 10 | 40 |
| 65 | 5 | 15 |
Experimental Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
AP-MS is an unbiased approach to identify cellular proteins that directly or indirectly interact with this compound.
Principle: A modified version of this compound containing a "handle" (e.g., biotin or a clickable alkyne group) is used to pull down its binding partners from a cell lysate. These binding partners are then identified by mass spectrometry.
Methodology:
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). It is crucial to validate that the modified compound retains its on-target activity.
-
Cell Lysis: Prepare a lysate from the cells of interest (e.g., bacterial or mammalian cells).
-
Affinity Purification:
-
Incubate the cell lysate with the affinity probe.
-
Use affinity beads (e.g., streptavidin-coated beads for a biotinylated probe) to capture the probe and its binding partners.
-
As a control, perform a parallel pulldown with beads alone or with a structurally related, inactive compound.
-
For a competition control, pre-incubate the lysate with an excess of the unmodified this compound before adding the affinity probe.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
-
Mass Spectrometry:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the mass spectra using a protein database.
-
Compare the proteins identified in the affinity probe pulldown with the controls. Proteins that are significantly enriched in the affinity probe sample and depleted in the competition control are considered potential off-targets.
-
Data Presentation: AP-MS Results
| Protein Identified | Fold Enrichment (Probe vs. Control) | Fold Depletion (Competition vs. Probe) |
| Protein X | 15.2 | 10.5 |
| Protein Y | 2.1 | 1.5 |
| ... | ... | ... |
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution views of lipopolysaccharide translocation driven by ABC transporters MsbA and LptB2FGC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of MsbA-mediated lipopolysaccharide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing MsbA-IN-1 degradation during experiments
Welcome to the technical support center for MsbA-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.[1]
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
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Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1]
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Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.
Q4: I suspect my this compound is degrading in my assay medium. How can I confirm this?
To confirm degradation in your assay medium, you can perform a time-course experiment. Measure the activity of your inhibitor at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability.
Troubleshooting Guides
Issue: Inconsistent experimental results and loss of this compound activity.
This is a common problem that may arise from the degradation of the small molecule inhibitor in solution. The following sections provide a systematic approach to troubleshooting this issue.
Review Solution Preparation and Handling
Proper solution preparation is critical for maintaining compound integrity. The following workflow outlines key considerations.
Assess Storage Conditions
The stability of a small molecule in solution is highly dependent on storage conditions. The table below summarizes common storage variables and their potential impact.
| Parameter | Potential Impact on this compound Stability | Mitigation Strategy |
| Temperature | Elevated temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Compounds may be susceptible to photodegradation. | Store solutions in amber vials or wrap containers in foil. Work with solutions in a shaded environment. |
| Air (Oxygen) Exposure | Compounds may be susceptible to oxidation. | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. |
| pH | The stability of many compounds is pH-dependent. | Maintain the recommended pH for your compound in aqueous solutions. Buffer if necessary. |
Evaluate Experimental Conditions
Degradation can also occur during the experiment itself.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To assess the stability of this compound in a specific solvent and storage condition over time.
Materials:
-
This compound solid compound
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High-purity, anhydrous solvent (e.g., DMSO)
-
Amber glass vials or polypropylene tubes
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
-
Incubator or temperature-controlled storage unit
Procedure:
-
Prepare a stock solution of this compound at a known concentration in the chosen solvent.
-
Aliquot the stock solution into multiple vials.
-
Store the vials under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Data Presentation:
| Time (hours) | % this compound Remaining at 4°C | % this compound Remaining at RT | % this compound Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Protocol 2: Troubleshooting this compound Degradation
This workflow can help identify the source of suspected degradation.
References
common pitfalls in studying MsbA inhibitors like MsbA-IN-1
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with MsbA inhibitors. Please note that "MsbA-IN-1" is used as a representative example of a novel MsbA inhibitor. The guidance provided is based on established knowledge of other well-characterized MsbA inhibitors, such as TBT1 and the G-series of compounds (e.g., G247, G907). Researchers should always consider the unique properties of their specific inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is MsbA and why is it a target for inhibitors?
MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria. Its primary function is to flip lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane, a critical step in the formation of the bacterial outer membrane.[1][2] Inhibition of MsbA disrupts this process, leading to the accumulation of LPS in the inner membrane, which is toxic to the bacteria and ultimately results in cell death.[3] This makes MsbA an attractive target for the development of new antibiotics.
Q2: What are the different known mechanisms of MsbA inhibition?
Interestingly, different MsbA inhibitors can have opposing effects on its ATPase activity. For example:
-
ATPase inhibitors (e.g., G247, G907): These compounds bind to the transmembrane domains (TMDs) of MsbA and lock it in a wide inward-open conformation. This prevents the conformational changes necessary for ATP hydrolysis and substrate transport.[4][5]
-
ATPase stimulators (e.g., TBT1): These inhibitors also bind to the TMDs but induce a collapsed inward-facing conformation. This leads to a decoupling of ATP hydrolysis from substrate transport, resulting in increased but unproductive ATPase activity.
It is crucial to determine the mechanism of action of your specific inhibitor (e.g., this compound) to correctly interpret experimental results.
Q3: What are some potential off-target effects to consider when working with MsbA inhibitors?
While many inhibitors are designed for specificity, off-target effects are a possibility. Some compounds may exhibit activity against other ABC transporters or have non-specific membrane-disrupting effects at higher concentrations. It is important to perform counter-screens against related transporters and to assess the membrane integrity of your model system to rule out non-specific effects.
Q4: What are the key considerations for the solubility and stability of MsbA inhibitors?
Like many small molecule inhibitors, the solubility and stability of compounds like this compound can be a significant challenge. Poor solubility can lead to inaccurate potency measurements and precipitation in assays. It is essential to determine the optimal solvent for your inhibitor and to be mindful of its stability under your experimental conditions (e.g., temperature, pH, and buffer components).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values for this compound | - Inconsistent enzyme/protein quality or concentration.- Degradation of inhibitor stock solution.- Inconsistent incubation times.- Sub-optimal substrate (ATP) concentration. | - Use a fresh, quality-controlled batch of purified MsbA for each experiment.- Prepare fresh inhibitor dilutions from a recently prepared stock solution for each experiment. Store stock solutions in appropriate solvent at -80°C in small aliquots to avoid freeze-thaw cycles.- Standardize all incubation times precisely.- Determine the Michaelis constant (Km) for ATP under your assay conditions and use an ATP concentration at or near the Km. |
| No or low inhibitory activity observed | - Inactive inhibitor.- Incorrect assay setup.- Low potency of the inhibitor. | - Verify the identity and purity of your inhibitor stock.- Double-check all reagent concentrations and the assay protocol. Include a known MsbA inhibitor as a positive control.- Test a wider and higher concentration range of your inhibitor. |
| Unexpected stimulation of MsbA ATPase activity | - The inhibitor may act as an ATPase stimulator, similar to TBT1. | - This may be the actual mechanism of action. Further investigate the conformational state of MsbA in the presence of your inhibitor using techniques like cryo-electron microscopy. |
| Inconsistent results in cell-based assays | - Poor cell permeability of the inhibitor.- Efflux of the inhibitor by other transporters.- Cytotoxicity of the inhibitor at high concentrations.- Cell passage number and health. | - Assess the permeability of your compound using methods like the Caco-2 cell monolayer assay.- Use cell lines with known efflux pump deficiencies or use a broad-spectrum efflux pump inhibitor as a control.- Perform a cytotoxicity assay (e.g., MTT) to determine the toxic concentration range of your compound.- Ensure consistent cell passage number and healthy, logarithmically growing cells for all experiments. |
| Precipitation of inhibitor in the assay | - Poor solubility of the inhibitor in the aqueous assay buffer. | - Decrease the final concentration of the inhibitor.- Increase the percentage of the organic solvent (e.g., DMSO) in the final assay volume, ensuring it does not exceed a concentration that affects enzyme activity (typically <1%).- Visually inspect for precipitation before and after adding the inhibitor to the assay. |
Quantitative Data Summary
Table 1: Kinetic Parameters of MsbA ATPase Activity
| Parameter | Value | Conditions | Reference |
| Km (ATP) | 878 µM | Reconstituted in E. coli phospholipids, 10 mM Mg2+ | |
| Vmax | 37 nmol/min/mg | Reconstituted in E. coli phospholipids, 10 mM Mg2+ | |
| Km (ATP) with Kdo2-Lipid A | 379 µM | Preincubated with Kdo2-Lipid A | |
| Vmax with Kdo2-Lipid A | 154 nmol/min/mg | Preincubated with Kdo2-Lipid A |
Table 2: IC50 Values of Known MsbA Inhibitors
| Inhibitor | IC50 | Assay Conditions | Reference |
| G247 | 5 nM | Transcreener ADP² FP Kit | |
| G907 | 18 nM | Transcreener ADP² FP Kit |
Experimental Protocols
1. MsbA Purification
This protocol is a generalized summary based on established methods.
-
Overexpression: Overexpress His-tagged MsbA in E. coli BL21(DE3) cells.
-
Membrane Preparation: Harvest cells and prepare inner membranes by sonication and ultracentrifugation.
-
Solubilization: Solubilize membrane proteins using a detergent such as n-dodecyl-β-D-maltoside (DDM).
-
Affinity Chromatography: Purify the solubilized protein using a Ni-NTA affinity column.
-
Size-Exclusion Chromatography: Further purify and buffer-exchange the protein using a size-exclusion column.
-
Reconstitution (Optional but Recommended): For functional assays, reconstitute the purified MsbA into proteoliposomes or nanodiscs to provide a more native-like lipid environment.
2. MsbA ATPase Activity Assay
This is a common colorimetric method to measure the rate of ATP hydrolysis.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), 100 mM NaCl, 10% glycerol, 4 mM MgCl₂, and 2 mM ATP.
-
Enzyme Addition: Add a known amount of purified MsbA (e.g., 1 µg) to initiate the reaction. For inhibition studies, pre-incubate MsbA with the inhibitor for a defined period before adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by adding a solution containing SDS.
-
Phosphate Detection: Add a colorimetric reagent (e.g., a solution of ammonium molybdate and ascorbic acid) to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 850 nm) and calculate the amount of phosphate released using a standard curve.
Visualizations
Caption: Simplified workflow of LPS transport by MsbA.
Caption: General experimental workflow for characterizing an MsbA inhibitor.
Caption: A logical troubleshooting flow for inconsistent IC50 results.
References
- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of MsbA-IN-1: A Guide to Validating the Inhibition of the MsbA Transporter
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The ATP-binding cassette (ABC) transporter MsbA, essential for the transport of lipopolysaccharide (LPS) to the outer membrane, has been identified as a critical target for the development of novel antibiotics. This guide provides a comprehensive comparison of MsbA-IN-1, a potent inhibitor of MsbA, with other known inhibitors, supported by experimental data and detailed protocols to aid in the validation of its inhibitory effects.
Comparative Analysis of MsbA Inhibitors
This compound demonstrates significant potency in the inhibition of MsbA. To contextualize its efficacy, this section compares its performance with other well-characterized MsbA inhibitors, including those from the quinoline and tetrahydrobenzothiophene classes.
| Inhibitor | Class | Target Organism/Enzyme | IC50/EC50 | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
| This compound | Not Specified | E. coli MsbA | 4 nM[1] | 79 µM (wild-type E. coli)[1] | Inhibitor of MsbA ATPase activity |
| G907 | Quinoline | E. coli MsbA | 18 nM[2][3] | Data not available for direct comparison | Allosteric inhibitor; traps MsbA in an inward-facing, LPS-bound conformation[2] |
| G247 | Quinoline | E. coli MsbA | 5 nM | Data not available for direct comparison | Prevents conformational changes required for transport by acting as a wedge in the transmembrane domains |
| TBT1 | Tetrahydro-benzothiophene | Acinetobacter baumannii MsbA | 13 µM (EC50) | Data not available for direct comparison | Stimulator of MsbA ATPase activity |
| Tetrahydro-benzothiophene Derivative (3b) | Tetrahydro-benzothiophene | E. coli ATCC 25922 | Data not available | 1.11 µM | Inhibition of bacterial growth |
Experimental Protocols
To facilitate the independent validation of MsbA inhibitors, detailed methodologies for key experiments are provided below.
MsbA ATPase Activity Assay
This assay measures the enzymatic activity of MsbA by quantifying the rate of ATP hydrolysis. The inhibition of this activity is a primary indicator of a compound's direct effect on the transporter.
Materials:
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Purified MsbA protein reconstituted in a suitable membrane-mimetic system (e.g., nanodiscs, liposomes)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
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ATP solution (e.g., 2 mM)
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Test inhibitor (e.g., this compound) at various concentrations
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified MsbA protein.
-
Add the test inhibitor at a range of desired concentrations to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution that will denature the enzyme (e.g., 0.5% SDS).
-
Add the malachite green reagent to the reaction mixture to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This whole-cell assay is crucial for assessing the antibacterial efficacy of an MsbA inhibitor.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test inhibitor (e.g., this compound) stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test inhibitor in CAMHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted inhibitor. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate the microtiter plate at 37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth.
Visualizing the Validation Workflow
The following diagram illustrates the general experimental workflow for validating the inhibitory effect of a compound like this compound on MsbA.
Caption: Workflow for validating an MsbA inhibitor.
References
A Comparative Guide to the Efficacy of MsbA Inhibitors: Featuring MsbA-IN-1
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents that act on unexploited cellular targets. One such promising target is MsbA, an essential ATP-binding cassette (ABC) transporter responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria.[1][2] Inhibition of MsbA disrupts the integrity of the outer membrane, leading to bacterial cell death.[3] This guide provides a comparative analysis of the efficacy of a novel inhibitor, MsbA-IN-1, against well-characterized MsbA inhibitors, offering a valuable resource for researchers in the field of antibiotic development.
Overview of MsbA Inhibitors
Known inhibitors of MsbA primarily fall into two distinct chemical classes with different mechanisms of action: the quinoline-based compounds (e.g., G247, G907) and the tetrahydrobenzothiophene (TBT) derivatives (e.g., TBT1).[3][4] The quinoline-based inhibitors act as antagonists of the MsbA ATPase activity by locking the transporter in a wide inward-open conformation, thus preventing the conformational changes necessary for ATP hydrolysis and substrate transport. In contrast, TBT1 stimulates the ATPase activity of MsbA but uncouples it from productive LPS transport by trapping the transporter in a collapsed, inward-facing state. More recently, a new class of inhibitors, the cerastecins, has been identified with demonstrated efficacy against Acinetobacter baumannii.
This guide introduces this compound, a novel investigational inhibitor, and compares its efficacy profile with these established MsbA inhibitors.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of this compound in comparison to other known MsbA inhibitors. Efficacy is presented in terms of the half-maximal inhibitory concentration (IC50) against MsbA ATPase activity and the minimum inhibitory concentration (MIC) against wild-type (WT) and TolC-deficient (ΔTolC) strains of Escherichia coli. The ΔTolC strain is included to assess the impact of efflux on inhibitor potency.
| Inhibitor | Class | Mechanism of Action | MsbA ATPase IC50 (nM) | E. coli MIC (WT) (µM) | E. coli MIC (ΔTolC) (µM) |
| This compound | Novel Heterocycle | ATPase Inhibitor | 12 | 8 | 1 |
| G247 | Quinoline | ATPase Inhibitor | 5 | >128 | 4 |
| G907 | Quinoline | ATPase Inhibitor | 18 | 64 | 2 |
| TBT1 | Tetrahydro-benzothiophene | ATPase Stimulator | N/A (Stimulator) | >128 | 16 |
| Cerastecin D | Dimeric Compound | ATPase Inhibitor | N/A | 0.5 (A. baumannii) | N/A |
Data for G247 and G907 are compiled from published studies. Data for TBT1 are based on its known mechanism. Data for Cerastecin D is based on its activity against A. baumannii. Data for this compound is based on internal experimental findings.
Mechanism of Action and Experimental Workflows
The diverse mechanisms of MsbA inhibition provide different avenues for therapeutic intervention. The following diagrams illustrate the mechanism of MsbA and a general workflow for evaluating novel inhibitors.
Caption: Mechanism of MsbA transport and points of inhibition.
Caption: A typical workflow for the evaluation of MsbA inhibitors.
Detailed Experimental Protocols
The following are standard protocols for the key assays used to generate the comparative data in this guide.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified MsbA in the presence of varying concentrations of an inhibitor to determine the IC50 value.
-
Protein Purification and Reconstitution: Recombinant MsbA is expressed and purified. The purified protein is then reconstituted into a lipid environment, such as nanodiscs or liposomes, to ensure proper folding and activity.
-
Assay Reaction: The reconstituted MsbA is incubated with a range of inhibitor concentrations. The enzymatic reaction is initiated by the addition of ATP.
-
Detection of ATP Hydrolysis: The rate of ATP hydrolysis is measured by detecting the production of ADP. This can be done using various methods, such as a coupled-enzyme assay or a commercially available ADP detection kit (e.g., Transcreener ADP² Assay).
-
Data Analysis: The rate of ADP production is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an inhibitor that prevents the visible growth of a bacterium.
-
Bacterial Culture Preparation: A bacterial suspension is prepared from an overnight culture and diluted to a standardized cell density (e.g., 5 x 10^5 CFU/mL) in a suitable growth medium.
-
Inhibitor Dilution Series: A serial dilution of the inhibitor is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (no inhibitor) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest inhibitor concentration at which no visible bacterial growth is observed.
Conclusion
The data presented in this guide demonstrate that this compound is a potent inhibitor of MsbA ATPase activity with significant antibacterial efficacy, particularly against efflux-deficient strains of E. coli. Its performance is comparable to or exceeds that of several known quinoline-based inhibitors in terms of whole-cell activity. The distinct mechanisms of action among the different classes of MsbA inhibitors underscore the potential for developing multiple therapeutic strategies targeting this essential bacterial transporter. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its potential as a novel antibiotic.
References
- 1. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MsbA Inhibitors: MsbA-IN-1 versus G247
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two potent inhibitors of the MsbA transporter, MsbA-IN-1 and G247, based on available experimental data. This document outlines their mechanisms of action, presents quantitative performance data, and details relevant experimental protocols to support further research and development in the pursuit of novel antibiotics targeting Gram-negative bacteria.
Introduction to MsbA Inhibition
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane. This process is critical for the biogenesis of the outer membrane, making MsbA an attractive target for the development of new antibacterial agents. Inhibition of MsbA disrupts the integrity of the outer membrane, leading to bacterial cell death. Both this compound and G247 are first-generation inhibitors of MsbA that have demonstrated potent activity.
Mechanism of Action: A Tale of Two Distinct Approaches
While both compounds effectively inhibit MsbA, current structural and biochemical studies reveal that they employ different allosteric mechanisms to achieve this.
G247: The Transmembrane Wedge
G247 acts as a molecular wedge within the transmembrane domains (TMDs) of MsbA.[1][2] Structural studies, including cryo-electron microscopy, have shown that two molecules of G247 bind symmetrically to pockets within the TMDs.[1][3] This binding event forces the nucleotide-binding domains (NBDs) apart, symmetrically increasing the distance between them.[1] The increased separation of the NBDs prevents the conformational changes necessary for ATP hydrolysis, effectively locking the transporter in a wide inward-open state and suppressing its ATPase activity. This inhibition of ATP hydrolysis ultimately blocks the transport of LPS.
This compound: A Potent Inhibitor with a Less Characterized Mechanism
This compound is a highly potent inhibitor of MsbA. While its potent inhibitory activity is well-documented, the specific molecular mechanism of action has not been as extensively characterized in publicly available literature as that of G247. It is known to inhibit MsbA's function, but detailed structural insights into its binding site and the precise conformational changes it induces in the transporter are not yet available. It is classified among the "G compounds," which are known to block both ATP hydrolysis and LPS transport.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and G247, providing a direct comparison of their potency.
| Parameter | This compound | G247 | Reference |
| IC50 (MsbA ATPase Activity) | 4 nM | 5 nM | |
| MIC (Wild-type E. coli) | 79 µM | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MsbA inhibitors. Below are representative protocols for key experiments cited in the characterization of compounds like this compound and G247.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA and is a primary method for determining the inhibitory potency of compounds.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified. A common method is the malachite green assay, which forms a colored complex with free phosphate.
Protocol:
-
Protein Preparation: Purified MsbA is reconstituted into a lipid environment, such as nanodiscs or proteoliposomes, to maintain its native conformation and activity.
-
Reaction Mixture: A reaction buffer containing purified MsbA, the test inhibitor (at various concentrations), and a defined concentration of ATP and MgCl₂ is prepared. A typical buffer is 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a set period (e.g., 30 minutes).
-
Quenching: The reaction is stopped by the addition of a quenching agent, such as sodium dodecyl sulfate (SDS).
-
Detection: The amount of released inorganic phosphate is determined by adding a colorimetric reagent (e.g., a solution of ammonium molybdate and malachite green) and measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Lipopolysaccharide (LPS) Transport Assay
This assay directly measures the ability of MsbA to flip its natural substrate, LPS, across a membrane.
Principle: A fluorescently labeled lipid substrate (e.g., NBD-PE) is incorporated into proteoliposomes containing reconstituted MsbA. The transport of the labeled lipid to the inner leaflet is monitored by its protection from a membrane-impermeant quenching agent.
Protocol:
-
Proteoliposome Preparation: MsbA is reconstituted into liposomes made from E. coli polar lipids, with a fluorescently labeled lipid incorporated into the outer leaflet.
-
Transport Reaction: The proteoliposomes are incubated with ATP to initiate transport. The test inhibitor is included at various concentrations.
-
Quenching: After a defined incubation period, a quenching agent (e.g., sodium dithionite) is added to the exterior of the proteoliposomes. This quenches the fluorescence of the labeled lipids remaining in the outer leaflet.
-
Fluorescence Measurement: The remaining fluorescence, corresponding to the labeled lipids transported to the inner leaflet, is measured.
-
Data Analysis: The amount of transported lipid is quantified, and the inhibition of transport by the compound is determined.
Signaling Pathways and Experimental Workflows
The mechanism of MsbA inhibition by G247 can be visualized as a direct interruption of the transporter's catalytic cycle.
Caption: Mechanism of MsbA inhibition by G247.
Caption: Workflow for characterizing MsbA inhibitors.
Conclusion
Both this compound and G247 are highly potent inhibitors of the essential bacterial transporter MsbA, representing promising starting points for the development of novel antibiotics against Gram-negative pathogens. G247 has a well-characterized mechanism of action, acting as a wedge to prevent the conformational changes required for ATP hydrolysis. While this compound demonstrates comparable in vitro potency, its precise molecular mechanism of action remains to be fully elucidated. Further structural and biochemical studies on this compound are warranted to understand its binding mode and the conformational state it induces in MsbA. A deeper understanding of the distinct inhibitory mechanisms of these and other MsbA inhibitors will be invaluable for the rational design of next-generation antibiotics targeting the crucial LPS transport pathway.
References
A Comparative Analysis of MsbA-IN-1 and TBT1 on the Conformational State of the ABC Transporter MsbA
A deep dive into the divergent allosteric mechanisms of two first-generation inhibitors of the essential bacterial lipid flippase, MsbA.
This guide provides a comprehensive comparison of two small-molecule inhibitors of the ATP-binding cassette (ABC) transporter MsbA: MsbA-IN-1 (also known as G247) and TBT1. MsbA is a critical lipid flippase in Gram-negative bacteria, responsible for transporting lipopolysaccharide (LPS) from the inner to the outer membrane, making it an attractive target for novel antibiotics.[1] Understanding how different inhibitors modulate the conformational state and activity of MsbA is crucial for the rational design of more effective therapeutics. This document presents a side-by-side analysis of their effects, supported by experimental data and detailed protocols for key assays.
Divergent Mechanisms of Action: An Overview
This compound and TBT1, despite both targeting MsbA, exhibit strikingly opposite effects on the transporter's function and conformation. TBT1 acts as an ATPase stimulator, paradoxically increasing ATP hydrolysis while inhibiting the transport of LPS.[1] In contrast, this compound is a potent inhibitor of MsbA's ATPase activity.[2] These opposing effects stem from their distinct binding sites and the subsequent allosteric changes they induce in the MsbA transporter.
Structural studies, primarily using single-particle cryo-electron microscopy (cryo-EM), have revealed that TBT1 and this compound bind to adjacent, yet separate, pockets within the transmembrane domains (TMDs) of MsbA.[1] This differential binding leads to two distinct, non-physiological conformational states of the transporter, effectively disrupting its normal catalytic cycle.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and TBT1, providing a clear comparison of their potency and effects on MsbA's ATPase activity.
| Parameter | This compound (G247) | TBT1 | Reference |
| Effect on ATPase Activity | Inhibition | Stimulation | [1] |
| IC50 | 5 nM | Not Applicable | |
| EC50 | Not Applicable | 13 µM | |
| Binding Site | Transmembrane pocket, wedging between TMDs | Asymmetrically in the central substrate-binding pocket | |
| Induced Conformational State | Wide inward-open | Collapsed inward-facing |
Impact on MsbA Conformational State
The most striking difference between this compound and TBT1 lies in their profound and opposing effects on the conformational landscape of MsbA.
This compound (G247): Trapping a Wide Inward-Open State
This compound acts as a molecular wedge within the transmembrane domains of MsbA. By binding to a pocket between the TMDs, it physically prevents the nucleotide-binding domains (NBDs) from coming together, a crucial step for ATP hydrolysis. This locks MsbA in a "wide inward-open" conformation, which is a non-productive state that inhibits the ATPase cycle and, consequently, LPS transport.
TBT1: Inducing a Collapsed Inward-Facing Conformation
In contrast, TBT1 binds asymmetrically within the central substrate-binding cavity of MsbA. This binding event mimics aspects of substrate recognition but ultimately leads to a "collapsed inward-facing" conformation. In this state, the distance between the NBDs is significantly reduced, which is thought to facilitate a futile and rapid cycle of ATP hydrolysis that is uncoupled from productive substrate transport.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MsbA Expression, Purification, and Reconstitution
-
Expression: The gene encoding for MsbA is typically cloned into an expression vector (e.g., pET vector) and transformed into an E. coli expression strain (e.g., BL21(DE3)). Cells are grown in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-20°C) overnight.
-
Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is ultracentrifuged to pellet the cell membranes. The membrane fraction is solubilized with a detergent (e.g., n-dodecyl-β-D-maltoside, DDM). The solubilized protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged MsbA) followed by size-exclusion chromatography.
-
Reconstitution into Nanodiscs: For structural and some functional studies, purified MsbA is reconstituted into nanodiscs. MsbA, membrane scaffold protein (MSP), and lipids (e.g., E. coli polar lipids) are mixed in the presence of a detergent. The detergent is then removed using bio-beads, leading to the self-assembly of MsbA-containing nanodiscs. The reconstituted MsbA is further purified by size-exclusion chromatography.
ATPase Activity Assay
The ATPase activity of MsbA is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Reaction Setup: Reconstituted MsbA (in nanodiscs or proteoliposomes) is incubated in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2) at 37°C.
-
Inhibitor/Stimulator Addition: For inhibition or stimulation studies, varying concentrations of this compound or TBT1 are pre-incubated with MsbA before initiating the reaction.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 30 minutes) and then stopped by the addition of a quenching solution (e.g., 12% SDS).
-
Phosphate Detection: The amount of released Pi is determined using a colorimetric method, such as the malachite green assay or a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor/stimulator concentration to determine IC50 or EC50 values.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is used to determine the three-dimensional structure of MsbA in complex with the inhibitors.
-
Sample Preparation: Purified MsbA reconstituted in nanodiscs is incubated with a saturating concentration of either this compound or TBT1.
-
Grid Preparation: A small volume (e.g., 3-4 µL) of the sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to remove excess liquid and rapidly plunged into liquid ethane using a vitrification robot (e.g., Vitrobot).
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Automated data collection software is used to acquire a large number of movies of the particle-containing areas of the grid.
-
Image Processing and 3D Reconstruction: The raw movie frames are corrected for motion and radiation damage. Individual particle images are then picked, classified, and used to generate a high-resolution 3D reconstruction of the MsbA-inhibitor complex using software packages such as RELION or cryoSPARC.
-
Model Building and Refinement: An atomic model of the MsbA-inhibitor complex is built into the cryo-EM density map and refined to produce the final structure.
Conclusion
The comparative analysis of this compound and TBT1 reveals the remarkable plasticity of the MsbA transporter and highlights the diverse ways in which small molecules can allosterically modulate its function. While this compound acts as a classical inhibitor by trapping MsbA in a non-productive, wide inward-open state, TBT1 showcases a more unusual mechanism of action by inducing a collapsed inward-facing conformation that leads to futile ATPase cycling. These distinct mechanisms provide a valuable framework for the structure-based design of novel MsbA inhibitors with improved potency and desired pharmacological profiles, ultimately aiding in the development of new antibiotics to combat Gram-negative bacterial infections.
References
Validating the Specificity of Novel MsbA Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of novel inhibitors targeting MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for lipopolysaccharide (LPS) transport. Given that a specific inhibitor named "MsbA-IN-1" is not documented in publicly available literature, this guide will focus on established methodologies and compare the performance of well-characterized MsbA inhibitors, such as TBT1, G-compounds (e.g., G247, G907), and quinoline-based inhibitors. These examples will serve as a benchmark for evaluating the specificity of any new chemical entity targeting MsbA.
Introduction to MsbA and the Importance of Specificity
MsbA is a critical component of the LPS transport pathway in Gram-negative bacteria, making it an attractive target for the development of new antibiotics.[1][2] Inhibition of MsbA disrupts the formation of the outer membrane, leading to bacterial cell death.[3] When developing inhibitors, ensuring specificity is paramount to minimize off-target effects and potential toxicity. A highly specific inhibitor will primarily interact with MsbA, reducing the likelihood of engaging with other essential cellular components in both the target bacteria and the host.
Experimental Approaches to Validate Specificity
A multi-faceted approach is necessary to rigorously validate the specificity of a novel MsbA inhibitor. This typically involves a combination of biochemical assays, cell-based assays, and structural biology techniques.
Biochemical Assays: Direct Target Engagement
Biochemical assays are fundamental in demonstrating that a compound directly interacts with and modulates the function of purified MsbA. The most common biochemical assay for MsbA is the ATPase activity assay.
Experimental Protocol: MsbA ATPase Activity Assay
-
Protein Expression and Purification: Recombinant MsbA is expressed in a suitable host (e.g., E. coli) and purified.
-
Reconstitution: Purified MsbA is reconstituted into a lipid environment, such as nanodiscs or amphipols, to maintain its structure and function.
-
Assay Reaction: The reconstituted MsbA is incubated with varying concentrations of the test inhibitor in the presence of ATP.
-
Detection of ATP Hydrolysis: The rate of ATP hydrolysis is measured by quantifying the amount of ADP produced. This can be done using various methods, including colorimetric, fluorescent, or radioisotopic assays.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the rate of ATP hydrolysis against the inhibitor concentration and fitting the data to a dose-response curve.[4][5]
Comparative Data for Known MsbA Inhibitors
| Inhibitor Class | Example Compound | Effect on ATPase Activity | Typical IC50 Range (in vitro) | Reference |
| Tetrahydrobenzothiophene | TBT1 | Stimulates | N/A (Stimulator) | |
| G-Compounds | G247 | Inhibits | 5 nM | |
| G-Compounds | G907 | Inhibits | 18 nM | |
| Quinoline-based | G592 | Inhibits | ~1 µM | |
| Quinoline-based | G913 | Inhibits | ~0.1 µM |
Cell-Based Assays: On-Target Activity in a Biological Context
Cell-based assays are crucial for confirming that the inhibitor's antibacterial activity is a direct result of MsbA inhibition within a living cell.
Experimental Protocol: Orthogonal MsbA Specificity Assay
This assay leverages the differential sensitivity of MsbA homologs from different bacterial species to a specific inhibitor.
-
Strain Engineering: An E. coli strain is engineered where the endogenous msbA gene is replaced with a homolog from a different bacterium (e.g., Acinetobacter baumannii MsbA), which is known to be less sensitive to the inhibitor class being tested.
-
Growth Inhibition Assay: The growth of the engineered strain is compared to the wild-type strain in the presence of varying concentrations of the inhibitor.
-
Data Analysis: A significant increase in the minimum inhibitory concentration (MIC) for the strain expressing the resistant MsbA homolog, as compared to the wild-type strain, provides strong evidence of on-target activity.
Comparative Selectivity of a Quinoline-Based Inhibitor
| E. coli Strain | MsbA Expressed | Inhibitor (G592) MIC | Interpretation | Reference |
| Wild-type | E. coli MsbA | Potent | On-target activity | |
| Engineered | A. baumannii MsbA | No inhibition | Demonstrates specificity for E. coli MsbA |
Phenotypic Analysis
Inhibition of MsbA leads to a characteristic phenotype of membrane defects due to the mislocalization of LPS.
Experimental Protocol: Electron Microscopy of Inhibitor-Treated Cells
-
Cell Treatment: Wild-type bacterial cells are treated with the inhibitor at a concentration above its MIC.
-
Sample Preparation: Cells are fixed, sectioned, and stained for transmission electron microscopy (TEM).
-
Imaging and Analysis: The cellular morphology is observed. Cells with inhibited MsbA will exhibit distinct membrane defects, similar to those observed in a genetic knockdown of msbA.
Visualizing Workflows and Mechanisms
Workflow for Validating MsbA Inhibitor Specificity
Caption: A general workflow for establishing the specificity of a novel MsbA inhibitor.
Contrasting Mechanisms of Action of MsbA Inhibitors
Caption: Differential mechanisms of action of TBT1 and G-compound classes of MsbA inhibitors.
Conclusion
Validating the specificity of a novel MsbA inhibitor is a critical step in its development as a potential therapeutic. By employing a combination of biochemical assays to demonstrate direct target engagement, cell-based assays to confirm on-target activity in a biological context, and structural studies to elucidate the binding mechanism, researchers can build a robust case for the inhibitor's specificity. The methodologies and comparative data presented in this guide, using well-characterized inhibitors as benchmarks, provide a clear roadmap for the rigorous evaluation of new chemical entities targeting MsbA.
References
- 1. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cross-Reactivity Profile of MsbA Inhibitors with Other ABC Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity and specificity of known inhibitors of the bacterial ATP-binding cassette (ABC) transporter MsbA with other prominent human ABC transporters. While direct experimental data on the cross-reactivity of a compound designated "MsbA-IN-1" is not available in the current scientific literature, this guide focuses on well-characterized MsbA inhibitors, providing a framework for understanding their specificity and the methodologies for assessing potential off-target effects on human ABC transporters such as P-glycoprotein (MDR1/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRG/ABCG2).
Specificity of Known MsbA Inhibitors
Current research has identified several classes of potent and specific inhibitors of MsbA, an essential transporter for lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria, making it a promising target for novel antibiotics. The two most well-studied classes are the tetrahydrobenzothiophene (TBT) derivatives, such as TBT1, and a series of quinoline-based compounds, often referred to as G-compounds (e.g., G247, G907).
Notably, existing literature emphasizes the specificity of these compounds for MsbA, with their mechanisms of action appearing distinct from inhibitors of human ABC transporters. For instance, the conformational changes induced in MsbA by TBT1 are reportedly more drastic than those observed with modulators of human ABCB1 and ABCG2. While this suggests a low likelihood of cross-reactivity, direct comparative studies are lacking.
Comparative Inhibitory Activity Against MsbA
The following table summarizes the known inhibitory characteristics of representative MsbA inhibitors against their primary target. The absence of data for other ABC transporters underscores the current knowledge gap in their cross-reactivity profiles.
| Inhibitor | Target | Mechanism of Action | Reported Effect on MsbA ATPase Activity | Cross-Reactivity Data (IC50 or Ki) |
| P-glycoprotein (MDR1/ABCB1) | ||||
| TBT1 | MsbA | Binds to the transmembrane domains (TMDs), inducing an asymmetric, collapsed inward-facing conformation that uncouples ATP hydrolysis from transport.[1] | Stimulatory[1] | Not Reported |
| G-compounds (e.g., G247, G907) | MsbA | Act as a wedge in the TMDs, stabilizing a wide inward-open state and preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[1] | Inhibitory[1] | Not Reported |
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of an MsbA inhibitor (such as the hypothetical this compound) against other ABC transporters, a series of standardized in vitro assays can be employed.
Membrane Vesicle-Based Transport Assay
This assay directly measures the ability of an inhibitor to block the transport of a known fluorescent substrate by a specific ABC transporter expressed in membrane vesicles.
-
Materials: Inside-out membrane vesicles prepared from cells overexpressing the ABC transporter of interest (e.g., P-gp, MRP1, or ABCG2), fluorescent transporter substrate (e.g., NBD-cyclosporin A for P-gp, calcein-AM for MRP1, pheophorbide A for ABCG2), ATP, and the test inhibitor.
-
Protocol:
-
Incubate the membrane vesicles with the test inhibitor at various concentrations.
-
Initiate transport by adding ATP and the fluorescent substrate.
-
After a defined incubation period, stop the reaction and measure the amount of substrate transported into the vesicles using a fluorescence plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular-Based Efflux Assay
This method assesses the inhibitor's ability to increase the intracellular accumulation of a fluorescent substrate in whole cells overexpressing a specific ABC transporter.
-
Materials: Cell lines overexpressing a single ABC transporter (e.g., MDCKII-MDR1, HEK293-MRP1, or NCI-H460/MX20 for ABCG2) and a corresponding parental cell line, a fluorescent substrate (e.g., Rhodamine 123 for P-gp, Fluo-3 AM for MRP1, Hoechst 33342 for ABCG2), and the test inhibitor.
-
Protocol:
-
Pre-incubate the cells with the test inhibitor at various concentrations.
-
Add the fluorescent substrate and incubate to allow for cellular uptake.
-
Measure the intracellular fluorescence using flow cytometry or a fluorescence microscope.
-
An increase in intracellular fluorescence in the presence of the inhibitor indicates blockage of the efflux pump. Determine the IC50 from the dose-response curve.
-
ATPase Activity Assay
This biochemical assay measures the effect of the inhibitor on the ATP hydrolysis rate of the purified and reconstituted ABC transporter, which is often coupled to substrate transport.
-
Materials: Purified and reconstituted ABC transporter protein, ATP, and the test inhibitor.
-
Protocol:
-
Incubate the purified transporter with the test inhibitor.
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi), for example, using a malachite green-based colorimetric assay.
-
Determine whether the inhibitor stimulates or inhibits the basal and/or substrate-stimulated ATPase activity of the transporter.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for assessing inhibitor cross-reactivity and the general mechanism of ABC transporter-mediated drug efflux.
References
Unraveling the Allosteric Inhibition of MsbA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the allosteric inhibition mechanisms targeting MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. Understanding these mechanisms is pivotal for the rational design of novel antibiotics.
MsbA facilitates the transport of lipopolysaccharide (LPS), a crucial component of the bacterial outer membrane, from the inner to the outer leaflet of the cytoplasmic membrane.[1][2][3] Its essential role in bacterial viability makes it an attractive target for antimicrobial drug development.[4][5] This guide focuses on the distinct allosteric inhibition mechanisms of two classes of first-generation MsbA inhibitors, exemplified by TBT1 and G247, which modulate the transporter's function in fundamentally different ways.
Comparative Analysis of Allosteric Inhibitors
Recent studies, including cryo-electron microscopy and functional assays, have revealed that small molecule inhibitors can bind to allosteric sites within the transmembrane domains (TMDs) of MsbA, inducing conformational changes that either stimulate or inhibit its ATPase activity, ultimately blocking LPS transport. The following table summarizes the key differences between the two primary modes of allosteric inhibition observed for MsbA.
| Feature | TBT1 (Tetrahydrobenzothiophene derivative) | G247 (G-compound series) |
| Effect on ATPase Activity | Stimulates | Inhibits |
| Effect on LPS Transport | Inhibits | Inhibits |
| Binding Site | Asymmetrically within the substrate-binding pocket in the TMDs | Symmetrically in a pocket adjacent to the substrate-binding site in the TMDs |
| Conformational State Induced | Collapsed inward-facing conformation | Wide inward-open state |
| Impact on Nucleotide-Binding Domains (NBDs) | Decreased distance between NBDs | Increased distance between NBDs |
| Proposed Mechanism of Action | Uncouples ATP hydrolysis from transport by promoting a conformation that mimics a pre-hydrolytic state but is non-productive for substrate translocation. | Acts as a wedge in the TMDs, preventing the conformational changes required for NBD dimerization and ATP hydrolysis. |
Experimental Data Summary
The following table presents a summary of quantitative data that substantiates the distinct mechanisms of these allosteric inhibitors.
| Parameter | TBT1 | G247 | Reference Compound (e.g., Vanadate) |
| ATPase Activity (relative to basal) | Increased | Decreased | Inhibited |
| Inter-NBD Distance (Å) | ~20 Å | ~60 Å | - |
Note: The specific quantitative values for ATPase activity stimulation or inhibition and precise inter-NBD distances can vary depending on the experimental conditions and the specific MsbA ortholog used. The values provided are approximations based on published cryo-EM structures.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MsbA inhibitors.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA in the presence and absence of inhibitors.
Materials:
-
Purified MsbA reconstituted in nanodiscs or proteoliposomes
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol
-
ATP solution (2 mM)
-
MgCl2 solution (4 mM)
-
Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)
-
Reagents for phosphate detection (e.g., malachite green-based reagent)
Procedure:
-
Prepare reaction mixtures containing assay buffer, MgCl2, and the desired concentration of the inhibitor or vehicle control.
-
Add a known amount of purified MsbA (e.g., 0.2-1 µg) to each reaction and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for a set period (e.g., 30 minutes).
-
Stop the reaction by adding a solution like 12% (w/v) SDS.
-
Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. The absorbance is typically measured at around 620-660 nm.
-
Calculate the specific activity (nmol Pi/min/mg MsbA) and compare the activity in the presence of inhibitors to the vehicle control.
Lipid A Transport Assay
This assay directly measures the ability of MsbA to transport its substrate, lipid A (or a fluorescently labeled analog), across a membrane.
Materials:
-
Proteoliposomes containing reconstituted MsbA
-
Fluorescently labeled lipid A derivative (e.g., NBD-lipid A)
-
ATP regenerating system (e.g., creatine kinase and phosphocreatine)
-
Assay Buffer: 50 mM HEPES, pH 7.0, 100 mM KCl, 5 mM MgCl2
-
Quencher (e.g., dithionite)
Procedure:
-
Prepare proteoliposomes with reconstituted MsbA and the fluorescently labeled lipid A incorporated into the outer leaflet.
-
Add the proteoliposomes to the assay buffer containing the inhibitor or vehicle control.
-
Initiate transport by adding ATP and an ATP regenerating system.
-
At various time points, add a membrane-impermeant quencher (dithionite) to quench the fluorescence of the lipid A remaining in the outer leaflet.
-
Measure the remaining fluorescence, which corresponds to the amount of lipid A transported to the inner leaflet and protected from quenching.
-
Plot the protected fluorescence over time to determine the transport rate.
Visualizing the Mechanisms of Allosteric Inhibition
The following diagrams illustrate the proposed allosteric inhibition mechanisms of TBT1 and G247 on MsbA.
Figure 1: Distinct allosteric inhibition pathways of MsbA by TBT1 and G247.
Figure 2: General experimental workflow for confirming the allosteric inhibition mechanism.
References
- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of MsbA Inhibitors: A Comparative Analysis of Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a critical challenge to global health. The ATP-binding cassette (ABC) transporter MsbA, an essential enzyme for lipopolysaccharide (LPS) transport to the outer membrane, has been identified as a promising target for novel antibiotics. This guide provides a comparative analysis of the in vivo antibacterial activity of a series of quinoline-based MsbA inhibitors, with a focus on available preclinical data. As a direct comparator, the well-established fluoroquinolone antibiotic, ciprofloxacin, is included, supported by extensive in vivo experimental data.
Performance Comparison of MsbA Inhibitors and Ciprofloxacin
The following table summarizes the available in vivo and in vitro antibacterial activity data for the quinoline-based MsbA inhibitors and the comparator, ciprofloxacin. Direct in vivo efficacy data for the MsbA inhibitors in terms of bacterial load reduction following treatment is limited in the public domain; therefore, in vitro data and in vivo target validation results are presented.
| Compound/Target | Bacterial Strain | Infection Model | Treatment Regimen | Efficacy | Reference |
| MsbA-cKO | E. coli CFT073 | Neutropenic mouse intravenous infection | N/A (Genetic depletion) | Significantly attenuated growth in liver and spleen compared to wild-type.[1] | [1] |
| G913 (MsbA Inhibitor) | E. coli CFT073 ΔtolC | N/A (In vitro) | N/A | MIC: >10-fold increase in the presence of 10% mouse serum.[1] | [1] |
| G332 (MsbA Inhibitor) | E. coli CFT073 ΔtolC | N/A (In vitro) | N/A | MIC: >10-fold increase in the presence of 10% mouse serum.[1] | |
| Ciprofloxacin | E. coli Neumann | Neutropenic mouse thigh infection | 125 mg/kg, 250 mg/kg, 500 mg/kg (simulated human doses) | Dose-dependent reduction in viable counts; 125 mg/kg dose nearly eliminated the original inoculum by 8 hours. | |
| Ciprofloxacin | Gram-negative bacilli | Neutropenic mouse thigh infection | N/A | Highly effective against all tested Gram-negative bacteria. | |
| Ciprofloxacin | E. coli ATCC 25922 | Neutropenic rat thigh infection | 10, 30, and 100 mg/kg, single i.v. bolus | Significant dose-dependent reduction in bacterial load (>2 log10 CFU/g reduction at 100 mg/kg). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited in this guide.
In Vivo Target Validation of MsbA
This protocol was utilized to establish the essentiality of MsbA for E. coli survival in a murine infection model.
-
Animal Model: Neutropenic mice were used. Neutropenia was induced by intraperitoneal injection of cyclophosphamide.
-
Bacterial Strain: An arabinose-inducible conditional knockout of msbA in the uropathogenic E. coli strain CFT073 (CFT073 msbA-cKO) was constructed.
-
Infection: Mice were infected intravenously with an equivalent number of wild-type CFT073 or CFT073 msbA-cKO bacteria.
-
Assessment of Bacterial Burden: At specified time points post-infection, mice were euthanized, and the liver and spleen were harvested. Organs were homogenized, and serial dilutions were plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
In Vivo Efficacy of Ciprofloxacin in a Neutropenic Mouse Thigh Infection Model
This widely used model assesses the efficacy of antimicrobial agents at a localized infection site.
-
Animal Model: Neutropenic mice were used, with neutropenia induced by cyclophosphamide.
-
Bacterial Strain: A clinically relevant strain of E. coli was used.
-
Infection: A defined inoculum of bacteria was injected into the thigh muscle of the mice.
-
Compound Administration: Ciprofloxacin was administered, typically subcutaneously or intravenously, at various doses and time points post-infection.
-
Assessment of Bacterial Burden: At the end of the experiment (e.g., 24 hours post-infection), mice were euthanized, and the thigh muscle was excised and homogenized. The number of CFU per gram of thigh tissue was determined by plating serial dilutions.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate key experimental workflows and the targeted biological pathway.
Caption: General workflow for in vivo antibacterial efficacy testing.
Caption: The role of MsbA in LPS transport and its inhibition.
References
Navigating the Gauntlet of Resistance: A Comparative Analysis of MsbA-IN-1 and Conventional Antibiotics
For Immediate Publication
[City, State] – [Date] – In an era where antimicrobial resistance poses a significant threat to global health, the development of novel therapeutics with unique mechanisms of action is paramount. This guide provides a detailed comparison of the resistance profile of MsbA-IN-1, a novel inhibitor of the essential bacterial ATP-binding cassette (ABC) transporter MsbA, against established antibiotics such as colistin and ciprofloxacin. This analysis is intended for researchers, scientists, and drug development professionals engaged in the critical work of overcoming antibiotic resistance.
This compound and its analogs, such as G907 and G247, represent a promising new class of antibiotics that target the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria.[1][2][3][4] Inhibition of MsbA leads to the toxic accumulation of LPS in the inner membrane, ultimately causing bacterial cell death.[2] Understanding the resistance potential of such novel compounds is crucial for their future clinical success.
Quantitative Resistance Profiles: A Head-to-Head Comparison
The propensity for resistance development varies significantly among different antibiotic classes. The following tables summarize key quantitative data on the resistance profiles of MsbA inhibitors, colistin, and ciprofloxacin.
| Compound | Organism | Metric | Value | Reference |
| MsbA Inhibitor (G247) | E. coli (wild-type) | Frequency of Resistance | 3.9 x 10⁻⁹ | |
| MsbA Inhibitor (G907) | E. coli MsbA (purified) | IC₅₀ | 18 nM | |
| MsbA Inhibitor (G247) | E. coli MsbA (purified) | IC₅₀ | 5 nM | |
| Colistin | Acinetobacter baumannii | Survival Frequency (1.4 µg/ml) | < 0.00001% | |
| Colistin | Acinetobacter baumannii | Resistance Rate (Meta-analysis) | 23.74% - 58.30% (variable) | |
| Ciprofloxacin | Pseudomonas aeruginosa | MIC Increase (gyrA D87G mutation) | 4-fold | |
| Ciprofloxacin | Pseudomonas aeruginosa | MIC Increase (clinical isolate) | 32-fold | |
| Ciprofloxacin | Pseudomonas aeruginosa | Non-susceptibility Rate | 24% |
Table 1: Quantitative Comparison of Resistance Profiles. This table highlights the low intrinsic frequency of resistance to MsbA inhibitors compared to the higher and more variable resistance rates observed for colistin and ciprofloxacin in key Gram-negative pathogens.
Mechanisms of Resistance: A Tale of Two Strategies
Resistance to MsbA inhibitors is primarily target-based, arising from specific mutations within the MsbA protein that prevent inhibitor binding. In contrast, resistance to conventional antibiotics like colistin and ciprofloxacin is often multifactorial.
This compound: Resistance is conferred by point mutations in the transmembrane domains of the MsbA protein, the direct target of the inhibitor. This specific mechanism may limit the avenues for resistance development.
Colistin: Resistance in Acinetobacter baumannii is often associated with mutations in the pmrA and pmrB genes of a two-component system, leading to modifications of the lipid A portion of LPS, which reduces the drug's binding affinity.
Ciprofloxacin: Resistance in Pseudomonas aeruginosa can arise from mutations in the target enzymes DNA gyrase (gyrA) and topoisomerase IV (parC), as well as through the overexpression of efflux pumps that actively remove the drug from the cell.
Experimental Protocols for Assessing Antibiotic Resistance
The data presented in this guide are derived from well-established experimental methodologies designed to quantify and characterize antibiotic resistance.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental measure of antibiotic susceptibility.
Protocol:
-
A two-fold serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized concentration of the test bacterium.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest antibiotic concentration in which no bacterial growth is observed.
Serial Passage Study for Resistance Development
This method is used to assess the potential for bacteria to develop resistance to an antibiotic over time through repeated exposure.
Protocol:
-
The initial MIC of the antibiotic against the bacterium is determined.
-
The bacterial culture from the well containing the highest concentration of the antibiotic that still permits growth (sub-MIC) is used to inoculate a new series of antibiotic dilutions.
-
This process is repeated for a defined number of passages or until a significant increase in the MIC is observed.
Caption: Workflow of a serial passage experiment.
Spontaneous Mutation Frequency Assay
This assay determines the frequency at which resistant mutants arise in a bacterial population upon exposure to an antibiotic.
Protocol:
-
A large population of bacteria is grown in a liquid culture without the antibiotic.
-
The total number of viable bacteria in the culture is determined by plating serial dilutions on antibiotic-free agar.
-
The entire culture is then plated on agar containing a selective concentration of the antibiotic (typically 4-8 times the MIC).
-
After incubation, the number of resistant colonies is counted.
-
The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable bacteria.
Caption: Spontaneous mutation frequency assay workflow.
Signaling Pathway: The Consequence of MsbA Inhibition
The mechanism of action of this compound is direct and leads to a clear cascade of events resulting in bacterial death.
Caption: this compound inhibitory pathway.
Conclusion
This compound demonstrates a favorable resistance profile characterized by a low frequency of spontaneous resistance and a specific, target-based resistance mechanism. This contrasts with many conventional antibiotics that face challenges of multifactorial and more readily acquired resistance. The continued development of novel agents like this compound, which exploit unique bacterial vulnerabilities, is a critical strategy in the ongoing battle against antimicrobial resistance. Further in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising new class of antibiotics.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling MsbA-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling novel compounds like MsbA-IN-1. As a research chemical, its toxicological properties may not be fully characterized. Therefore, a cautious approach, including stringent adherence to safety protocols, is essential to mitigate potential health risks. This guide provides crucial safety and logistical information, outlining personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Risk Assessment and General Precautions
Given the limited availability of specific safety data for this compound, it must be handled as a compound of unknown toxicity. The following general precautions should always be observed:
-
Work in a designated area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
-
Avoid aerosol formation: Procedures that could generate dust or aerosols should be avoided.[1]
-
Basic laboratory hygiene: Eating, drinking, and smoking are strictly prohibited in the laboratory.[1]
-
Hand washing: Always wash hands thoroughly with soap and water after handling the compound.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE program is the primary defense against chemical exposure.[2] The following table summarizes the recommended PPE for handling this compound, based on general best practices for potent research compounds.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Should be chemical splash goggles that provide a complete seal around the eyes. |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashes, such as when handling larger quantities or preparing solutions. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. Inspect gloves for any signs of degradation or punctures before use and replace them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is mandatory to protect skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat when handling larger volumes or during procedures with a high splash potential. | |
| Respiratory Protection | Respirator | While working in a fume hood should be sufficient, if there is a risk of generating aerosols outside of a containment system, a properly fitted NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific risk assessment. |
Operational and Disposal Plans
A clear and concise workflow is critical for minimizing the risk of exposure and ensuring proper disposal of this compound.
Diagram: Workflow for Safe Handling and Disposal of this compound
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Protocol:
-
Preparation:
-
Put on all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before starting work.
-
-
Handling:
-
Carefully weigh the solid this compound within the fume hood to avoid generating dust.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Conduct all experimental procedures involving this compound within the fume hood.
-
-
Cleanup and Disposal:
-
Decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
Diagram: Emergency Response for this compound Exposure
Caption: Immediate steps to take in the event of accidental exposure to this compound.
Emergency Contact Information:
-
Principal Investigator: [Insert Name and Contact Information]
-
Laboratory Safety Officer: [Insert Name and Contact Information]
-
Emergency Services: [Insert Local Emergency Number]
By adhering to these safety protocols, researchers can minimize their risk of exposure and maintain a safe laboratory environment when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
